molecular formula C37H30Cl2OP2Rh B1144050 Carbonylbis(triphenylphosphine)rhodium(I) Chloride CAS No. 13938-94-8

Carbonylbis(triphenylphosphine)rhodium(I) Chloride

Cat. No.: B1144050
CAS No.: 13938-94-8
M. Wt: 726.4 g/mol
InChI Key: FERQZYSWBVOPNX-UHFFFAOYSA-N
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Description

Carbonylbis(triphenylphosphine)rhodium(I) Chloride is a useful research compound. Its molecular formula is C37H30Cl2OP2Rh and its molecular weight is 726.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

13938-94-8

Molecular Formula

C37H30Cl2OP2Rh

Molecular Weight

726.4 g/mol

IUPAC Name

carbonyl dichloride;rhodium;triphenylphosphane

InChI

InChI=1S/2C18H15P.CCl2O.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h2*1-15H;;

InChI Key

FERQZYSWBVOPNX-UHFFFAOYSA-N

SMILES

C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(Cl)Cl.[Rh]

physical_description

Yellow crystals;  [Alfa Aesar MSDS]

Origin of Product

United States

Foundational & Exploratory

The Rhodium Analogue of Vaska's Complex: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the rhodium analogue of Vaska's complex, trans-carbonylchlorobis(triphenylphosphine)rhodium(I), with the formula trans-[RhCl(CO)(PPh3)2]. This square planar d8 complex has been a cornerstone in the development of organometallic chemistry and homogeneous catalysis. This document details its synthesis, structural and spectroscopic properties, and its rich reactivity, with a particular focus on oxidative addition and its applications in pivotal catalytic processes such as hydroformylation and decarbonylation. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important rhodium complex, offering both foundational knowledge and field-proven insights into its experimental manipulation and application.

Introduction: A Tale of Two Analogues

The field of organometallic chemistry was profoundly impacted by the discovery of Vaska's complex, trans-[IrCl(CO)(PPh3)2], a 16-electron iridium(I) complex renowned for its ability to undergo oxidative addition with a variety of small molecules.[1] Its rhodium counterpart, trans-[RhCl(CO)(PPh3)2], shares many structural and electronic similarities, yet exhibits distinct reactivity that has carved its own significant niche in chemical synthesis and industrial processes.[2] This guide will elucidate the properties of the rhodium analogue, providing a detailed examination of its synthesis, characterization, and reactivity, with a comparative perspective to its iridium counterpart where relevant.

Synthesis and Handling

The preparation of trans-[RhCl(CO)(PPh3)2] can be achieved through several reliable methods. The choice of synthetic route often depends on the available starting materials and the desired scale of the reaction.

Synthesis from Wilkinson's Catalyst

A common and convenient method for synthesizing trans-[RhCl(CO)(PPh3)2] involves the carbonylation of Wilkinson's catalyst, [RhCl(PPh3)3].[2][3] This reaction proceeds readily and is often an undesirable side reaction in catalytic hydrogenations using Wilkinson's catalyst.[2]

Reaction: RhCl(PPh3)3 + CO → trans-RhCl(CO)(PPh3)2 + PPh3

Experimental Protocol: Synthesis of trans-[RhCl(CO)(PPh3)2] from Wilkinson's Catalyst

Materials:

  • Wilkinson's catalyst, [RhCl(PPh3)3]

  • Carbon monoxide (CO) gas

  • Anhydrous, deoxygenated solvent (e.g., toluene or benzene)

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve Wilkinson's catalyst in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Bubble a slow stream of carbon monoxide gas through the solution while stirring at room temperature.

  • The reaction progress can be monitored by the color change of the solution from the deep red of Wilkinson's catalyst to the bright yellow of the product.

  • Once the reaction is complete (typically after 1-2 hours), the product can be isolated by reducing the volume of the solvent under vacuum and inducing crystallization, often by the addition of a less-polar solvent like hexane.

  • The resulting yellow crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Synthesis from Dichlorotetracarbonyldirhodium(I)

Another established route to trans-[RhCl(CO)(PPh3)2] involves the reaction of dichlorotetracarbonyldirhodium(I), [Rh2Cl2(CO)4], with triphenylphosphine.[2]

Reaction: [Rh2Cl2(CO)4] + 4 PPh3 → 2 trans-[RhCl(CO)(PPh3)2] + 2 CO

Structural and Spectroscopic Properties

The rhodium analogue of Vaska's complex is a bright yellow, air-stable crystalline solid.[2] Its square planar geometry is a defining feature, with the two bulky triphenylphosphine ligands occupying mutually trans positions.[2] This stereochemistry is crucial for its reactivity, influencing the accessibility of the metal center.

Crystallographic Data

Single-crystal X-ray diffraction studies have provided precise details of the molecular structure of trans-[RhCl(CO)(PPh3)2]. The key structural parameters are summarized in the table below. The Rh-P bond lengths are indicative of strong phosphine ligation, while the Rh-C and C-O distances reflect the nature of the metal-carbonyl bond.[4][5][6]

ParameterBond Length (Å) / Angle (°)Source(s)
Rh-Cl~2.37[6]
Rh-P~2.32[4]
Rh-C~1.84[4]
C-O~1.15[4]
P-Rh-P~180 (idealized)[2]
Cl-Rh-C~180 (idealized)[2]

Note: Exact bond lengths and angles can vary slightly depending on the crystal packing and the specific crystallographic study.

Spectroscopic Characterization

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the characterization of trans-[RhCl(CO)(PPh3)2] and its reaction products.

3.2.1. Infrared Spectroscopy

The most prominent feature in the IR spectrum of trans-[RhCl(CO)(PPh3)2] is the strong absorption band corresponding to the C-O stretching vibration, ν(CO). This band typically appears in the range of 1960-1980 cm⁻¹. The position of this band is sensitive to the electronic environment of the rhodium center.[7] Upon oxidative addition, the formal oxidation state of rhodium increases from +1 to +3, leading to a decrease in π-backbonding to the CO ligand. This results in a strengthening of the C-O bond and a shift of the ν(CO) band to higher frequency (typically >2000 cm⁻¹).[7][8][9] This shift is a powerful diagnostic tool for monitoring oxidative addition reactions.

3.2.2. ³¹P NMR Spectroscopy

³¹P NMR spectroscopy provides valuable information about the phosphine ligands coordinated to the rhodium center. In trans-[RhCl(CO)(PPh3)2], the two equivalent phosphorus atoms give rise to a doublet in the ³¹P{¹H} NMR spectrum due to coupling with the ¹⁰³Rh nucleus (I = 1/2, 100% natural abundance). The chemical shift and the Rh-P coupling constant are characteristic of the square planar Rh(I) complex.[10][11] Oxidative addition to form a six-coordinate Rh(III) complex leads to significant changes in both the chemical shift and the coupling constants, reflecting the change in the coordination environment and oxidation state of the rhodium.

CompoundSolvent³¹P Chemical Shift (δ, ppm)¹J(Rh-P) (Hz)Source(s)
trans-[RhCl(CO)(PPh3)2]CDCl₃~30-32~125-130[10][11]

Reactivity: The Heart of the Chemistry

The reactivity of trans-[RhCl(CO)(PPh3)2] is dominated by oxidative addition, a fundamental reaction in organometallic chemistry where the metal center's oxidation state and coordination number increase.[12]

Oxidative Addition Reactions

trans-[RhCl(CO)(PPh3)2] reacts with a wide range of substrates via oxidative addition. The general transformation is depicted below:

Figure 1: General scheme of oxidative addition to trans-[RhCl(CO)(PPh3)2].

4.1.1. Reaction with Dihydrogen (H₂)

The reaction with hydrogen is a key step in catalytic hydrogenation. The oxidative addition of H₂ to trans-[RhCl(CO)(PPh3)2] is typically reversible and leads to the formation of a dihydrido-rhodium(III) complex.

Experimental Protocol: Oxidative Addition of H₂ to trans-[RhCl(CO)(PPh3)2]

Materials:

  • trans-[RhCl(CO)(PPh3)2]

  • Hydrogen (H₂) gas

  • Anhydrous, deoxygenated NMR solvent (e.g., C₆D₆ or CD₂Cl₂)

Procedure:

  • Dissolve a sample of trans-[RhCl(CO)(PPh3)2] in the NMR solvent in an NMR tube equipped with a J. Young valve.

  • Record the initial ³¹P and ¹H NMR spectra.

  • Introduce H₂ gas into the NMR tube (typically by pressurizing the tube or using a balloon).

  • Monitor the reaction by NMR spectroscopy. The formation of the dihydrido complex will be indicated by the appearance of new signals in the hydride region of the ¹H NMR spectrum and new signals in the ³¹P NMR spectrum.

  • The reversibility of the reaction can be demonstrated by purging the solution with an inert gas (e.g., argon) to remove the H₂, which should lead to the reformation of the starting complex.

4.1.2. Reaction with Alkyl Halides (e.g., CH₃I)

The oxidative addition of alkyl halides is a fundamental step in many cross-coupling reactions. The reaction with methyl iodide proceeds to form a rhodium(III)-alkyl complex, which can subsequently undergo migratory insertion of the carbonyl group to form an acyl complex.[3][7]

4.1.3. Reaction with Dioxygen (O₂)

Similar to Vaska's complex, the rhodium analogue can react with molecular oxygen. However, the reaction is generally less reversible than with the iridium complex.[13]

Catalytic Applications

The fundamental reactivity of trans-[RhCl(CO)(PPh3)2] underpins its utility in several important catalytic transformations.

Hydroformylation

trans-[RhCl(CO)(PPh3)2] is a precursor to the active catalyst in the hydroformylation of alkenes, an industrial process for the production of aldehydes.[14] The catalytic cycle involves a series of oxidative addition, migratory insertion, and reductive elimination steps.

Hydroformylation_Cycle Figure 2: Simplified Catalytic Cycle for Hydroformylation A HRh(CO)(PPh₃)₂ B Alkene Coordination A->B + Alkene C Migratory Insertion B->C D CO Coordination C->D E Acyl Complex D->E F Oxidative Addition of H₂ E->F G Reductive Elimination F->G G->A - Aldehyde H Aldehyde G->H

Caption: A simplified catalytic cycle for rhodium-catalyzed hydroformylation.

Decarbonylation of Aldehydes

The stoichiometric reaction of aldehydes with Wilkinson's catalyst to produce alkanes and trans-[RhCl(CO)(PPh3)2] is known as the Tsuji-Wilkinson decarbonylation.[15][16] The rhodium complex acts as a carbonyl scavenger. While stoichiometric in rhodium, this reaction is valuable in organic synthesis for the mild and selective removal of an aldehyde functional group.[15] The catalytic version of this reaction is challenging due to the high stability of the resulting rhodium carbonyl complex, which requires high temperatures to release CO and regenerate the active catalyst.[15]

Decarbonylation_Mechanism Figure 3: Mechanism of Aldehyde Decarbonylation Rh_I RhCl(PPh₃)₃ Ox_Add Oxidative Addition Rh_I->Ox_Add Aldehyde RCHO Aldehyde->Ox_Add Acyl_Hydride Rh(III) Acyl Hydride Ox_Add->Acyl_Hydride Mig_Ext Migratory Extrusion Acyl_Hydride->Mig_Ext Red_Elim Reductive Elimination Acyl_Hydride->Red_Elim Rh_CO trans-RhCl(CO)(PPh₃)₂ Mig_Ext->Rh_CO Red_Elim->Rh_I + PPh₃ (catalytic cycle) Alkane RH Red_Elim->Alkane

Caption: Key steps in the rhodium-catalyzed decarbonylation of aldehydes.[17][18][19]

Conclusion

The rhodium analogue of Vaska's complex, trans-[RhCl(CO)(PPh3)2], is a remarkably versatile and historically significant organometallic compound. Its well-defined structure, predictable reactivity, and pivotal role in catalysis have made it a subject of intense study for decades. This guide has provided a comprehensive overview of its core properties, from its synthesis and characterization to its fundamental reactions and applications in homogeneous catalysis. A thorough understanding of this complex continues to be essential for researchers in organometallic chemistry, catalysis, and synthetic organic chemistry, providing a solid foundation for the development of new and improved chemical transformations.

References

  • Tsuji, J., Ohno, K., & Kajimoto, T. (1965). Organic syntheses by means of noble metal compounds XX. Decarbonylation of acyl chloride and aldehyde catalyzed by palladium and its relationship with the rosenmund reduction. Tetrahedron Letters, 6(50), 4565–4568.
  • Schematic representation of the hydroformylation catalytic cycle with monophosphine rhodium catalyst and a generic trans-2-alkene as substrate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • The mechanism for the rhodium-catalyzed decarbonylation of aldehydes: a combined experimental and theoretical study. (2008). PubMed. Retrieved February 22, 2026, from [Link]

  • The Mechanism for the Rhodium-Catalyzed Decarbonylation of Aldehydes: A Combined Experimental and Theoretical Study. (2008). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Transition Metal Carbonyls. (n.d.). Name of the source if available.
  • The Mechanism for the Rhodium-Catalyzed Decarbonylation of Aldehydes: A Combined Experimental and Theoretical Study. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Comparison of the Full Catalytic Cycle of Hydroformylation Mediated by Mono- and Bis-Ligated Triphenylphosphine-Rhodium. (2015). Wiley Online Library. Retrieved February 22, 2026, from [Link]

  • Metal Carbonyls. (2021). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • Decarbonylation. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Vibrational Spectra of Metal Carbonyls for Bonding and Structure Elucidation. (n.d.). Dalal Institute. Retrieved February 22, 2026, from [Link]

  • Analysis of the Infrared Spectra of Metal Carbonyls. (n.d.). Scilit. Retrieved February 22, 2026, from [Link]

  • Why Are the Terminal ν(CO) Infrared Spectra of Metal Cluster Carbonyls So Often So Simple? (1997). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Catalytic cycle of the hydroformylation and the corresponding rhodium... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Oxidative addition reactions of trans-halogenodicarbonyl(triphenylphosphine)rhodium complexes. (1969). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • Hydroformylation. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Bis(triphenylphosphine)rhodium carbonyl chloride. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Action of triphenylphosphine on [Rh(HCOO)(PPh3)(2)(CO). A novel synthetic route to [HRh(PPh3)(3)(CO)]. (2025). ResearchGate. Retrieved February 22, 2026, from https://www.researchgate.net/publication/257790382_Action_of_triphenylphosphine_on_RhHCOOPPh32CO_A_novel_synthetic_route_to_HRhPPh33CO
  • Rhodium and Iridium Complexes Derived from trans-[MCl(CO)(PPh3)2] (M = Rh, Ir) and Pyridine-2-thiolate or 4,6-Dimethylpyrimidine-2-thiolate Ligands: S-Monodentate Coordination versus S,N-Chelation and S,N-Bridging; Reactivity of trans-[Ir. (2025). ResearchGate. Retrieved February 22, 2026, from https://www.researchgate.
  • Synthesis of RhCl(CO)(PPh3)2. (2004). Sciencemadness.org. Retrieved February 22, 2026, from [Link]

  • Modification of Wilkinson's catalyst with triphenyl phosphite: Synthesis, structure, 31P NMR and DFT study of trans-[RhCl(P(OPh)3)(PPh3)2]. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

  • 31 P-NMR spectra for [Rh(4)(CO)Cl] and RhCl(CO)(PPh 3 ) 2 in the... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Vaska's complex. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Single crystal X‐ray structure of Rh3. Selected bond lengths [pm] and... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • New Synthetic Route, X-ray Structure, and Molecular Orbital Analysis for trans,trans- Dichlorobis(triphenylphosphine)(phenyl)- rhodium(III). Do Agostic Rh···H(PPh3), Hydrogen-Bond (Rh)Cl···H(PPh3), or Steric Intramolecular Interactions Prevail? (n.d.). ACS Publications. Retrieved February 22, 2026, from [Link]

  • NMR Spectroscopy :: 31P NMR Chemical Shifts. (2020). Organic Chemistry Data. Retrieved February 22, 2026, from [Link]

  • Preparation and crystal structure of a sulphinylnitrilo complex of rhodium(I): trans-[Rh(CO)(NSO)(PPh3)2]. (1984). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • The reactions of Ir(CO)Cl(PPh3)2 with HSnPh3. (n.d.). Washington State University. Retrieved February 22, 2026, from [Link]

  • Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. (2011). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • Structure of trans-[Rh(PPh3)2(CO)(OH2)][ClO4].CH2Cl2. (1993). University of Strathclyde. Retrieved February 22, 2026, from [Link]

  • Synthesis of & Reversing O2 Addition on Vaska's Complex. (2018). Odinity. Retrieved February 22, 2026, from [Link]

  • Synthesis, crystal structure and hydrogen bonding of a Cp Rh(III) complex bearing pyridyl azine ligands. (n.d.). Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation. (n.d.). PubMed Central. Retrieved February 22, 2026, from [Link]

  • Oxidative Addition. (n.d.). Name of the source if available.
  • Persistent acyclic Cp*Ir(III) complexes and their reactivities in cross-coupling reactions. (2025). Nature. Retrieved February 22, 2026, from [Link]

  • Insertion reactions of the [RhCl(PPh3)2] fragment into a phosphirene ring, and carbonylation of the resulting rhodium(III) complex. Crystal and molecular structures of [RhCl(PPhCPh [[double bond, length half m-dash]] CPh)(PPh3)2], [RhCl(PPhCPh [[double bond, length. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from https://pubs.rsc.org/en/content/articlelanding/1990/dt/dt9900002131
  • Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes. (2021). PubMed Central. Retrieved February 22, 2026, from [Link]

  • Rhodium(I) carbonyl complexes of triphenylphosphine chalcogenides and their catalytic activity. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

Sources

Technical Guide: Crystal Structure & Geometry of Trans-RhCl(CO)(PPh3)2

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, geometric, and reactive properties of trans-carbonylchlorobis(triphenylphosphine)rhodium(I) (


), the rhodium analog of the renowned Vaska’s Complex.

Executive Summary

The complex trans-[RhCl(CO)(PPh3)2] is the 4d-metal analog of Vaska’s complex (


 congener). While isostructural to its Iridium counterpart, this Rhodium(I) species serves as a critical distinct model in organometallic chemistry, particularly for understanding oxidative addition mechanisms  relevant to industrial catalysis (e.g., Monsanto process) and pharmaceutical synthesis.[1] This guide analyzes its triclinic crystal architecture, square-planar electronic geometry (

), and its utility as a kinetic probe for electrophilic substrate activation.[1]

Crystallographic Architecture

Unlike simple salts, the crystal packing of


 is dictated by the steric bulk of the triphenylphosphine ligands, which lock the central metal into a rigid geometry.
Crystal System and Lattice Parameters

The complex crystallizes in the Triclinic system with Space Group


  (No. 2).[1] The unit cell typically contains discrete monomeric molecules where the Rhodium center sits on a crystallographic inversion center (in ideal disordered models) or in general positions with local pseudo-symmetry.

Table 1: Crystallographic Data & Bond Metrics

Parameter Value (Approx.) Significance

| Crystal System | Triclinic | Low symmetry due to bulky


 packing.[1] |
| Space Group  | 

| Centrosymmetric.[1] | | Rh–P Bond Length | 2.32 – 2.33 Å | Typical for trans-phosphine Rh(I).[1] | | Rh–Cl Bond Length | 2.38 – 2.39 Å | Slightly elongated due to trans-influence of CO.[1] | | Rh–C Bond Length | 1.76 – 1.81 Å | Indicates significant

back-bonding.[1] | | P–Rh–P Angle | ~175° – 180° | Trans-arrangement (minimizes steric clash).[1] | | P–Rh–Cl Angle | ~90° | Square planar geometry.[1] |
Geometric Configuration

The molecule adopts a distorted square planar geometry.[1] The two bulky triphenylphosphine ligands occupy mutually trans positions to minimize steric repulsion (inter-ligand steric strain).[1] The Chloride and Carbonyl ligands also occupy mutually trans positions.[1]

  • Trans-Effect: The strong

    
    -acceptor nature of the Carbonyl (CO) ligand exerts a trans-influence, slightly weakening and lengthening the Rh–Cl bond compared to systems without strong 
    
    
    
    -acids.

Electronic Configuration & Spectroscopy

The Rhodium center is in the +1 oxidation state (


) .
Molecular Orbital Perspective
  • Geometry: Square Planar (16-valence electrons).[1][2]

  • Saturation: The complex is coordinatively unsaturated (16e⁻), possessing a filled

    
     orbital and an empty 
    
    
    
    orbital perpendicular to the molecular plane. This electronic vacancy is the driver for its reactivity (Lewis basicity).
Infrared (IR) Validation

Infrared spectroscopy provides the most rapid structural validation.[1] The position of the carbonyl stretching frequency (


) is a direct reporter of the electron density at the metal center via 

-back-bonding.
  • Diagnostic Band:

    
     (Nujol/Chloroform).[1]
    
  • Comparison to Ir Analog: The Rh analog typically exhibits a slightly higher frequency than the Ir Vaska complex (

    
    ).
    
    • Reasoning: Ir(I) (5d) is a better electron donor (more basic) than Rh(I) (4d). Stronger back-bonding in Ir weakens the C=O bond more, lowering the frequency.[1] Rh back-bonds less effectively, leaving the C=O bond stronger (higher frequency).[1]

Experimental Protocol: Synthesis & Crystallization

Objective: Synthesis of high-purity trans-[RhCl(CO)(PPh3)2] utilizing DMF as both solvent and carbonyl source.

Reagents[1][3]
  • Rhodium(III) chloride hydrate (

    
    )
    
  • Triphenylphosphine (

    
    )[3][4][5][6]
    
  • N,N-Dimethylformamide (DMF) - Reagent Grade[1]

  • Ethanol (cold) - For washing

Step-by-Step Workflow

SynthesisWorkflow cluster_0 Pre-Reaction cluster_1 Reaction (Reflux) cluster_2 Isolation Rh RhCl3·3H2O Reflux Reflux @ 140°C (DMF Decarbonylation) Rh->Reflux PPh3 PPh3 (Excess) PPh3->Reflux DMF DMF Solvent DMF->Reflux CO Source Red Reduction Rh(III) -> Rh(I) Reflux->Red Cool Cool to RT Red->Cool Filter Filtration Cool->Filter Yellow Crystals Wash Wash (EtOH/Ether) Filter->Wash Dry Vacuum Dry Wash->Dry

Figure 1: Synthesis Pathway. The reaction relies on the decarbonylation of DMF to provide the CO ligand, while excess phosphine acts as the reducing agent (


).[1]

Critical Mechanism Note:

  • Reduction:

    
     (intermediate).
    
  • Carbonylation: DMF decomposes at reflux temperatures to generate CO and dimethylamine.[1] The Rh center captures CO, displacing one phosphine to form the stable 16e⁻ trans-product.[1]

Structural Implications in Drug Development (Catalysis Models)

While not a drug itself, this complex is a mechanistic surrogate for understanding the Monsanto Acetic Acid Process and cross-coupling cycles used in pharmaceutical synthesis.[1]

Oxidative Addition (The Activation Step)

The 16e⁻ square planar geometry allows the complex to react with electrophiles (X-Y) to form 18e⁻ octahedral species.

  • Reagent: Methyl Iodide (

    
    ).[1][7][8]
    
  • Mechanism:

    
     Nucleophilic Attack.[1]
    
  • Structural Change: Square Planar

    
     Octahedral.
    

Protocol for Kinetic Study (Model System):

  • Dissolve [RhCl(CO)(PPh3)2] in Toluene.[1]

  • Add excess

    
    .[1]
    
  • Monitor UV-Vis or IR.[1]

  • Observation: The Rh(I) center (nucleophile) attacks the Methyl group.[1][7][9] The Iodine coordinates to the open axial site.

  • Result: Formation of Rh(III)-alkyl species.[1][9][10]

OxidativeAddition SqPl Square Planar (16e) Rh(I) TS Transition State (5-coord) SqPl->TS + CH3-I (SN2 Attack) Oct Octahedral (18e) Rh(III) TS->Oct Bond Formation

Figure 2: Oxidative Addition Mechanism. The Rh(I) center acts as a nucleophile, converting to a six-coordinate Rh(III) species.[1] This mimics the rate-determining step in many catalytic drug synthesis cycles.

References

  • Vaska, L., & DiLuzio, J. W. (1961).[1] Carbonyl and Hydrido-Carbonyl Complexes of Iridium by Reaction with Alcohols.[1] Journal of the American Chemical Society, 83(12), 2784–2785.[1] Link

  • Dunbar, K. R., & Haefner, S. C. (1992).[1] Vaska's Complex and Its Rhodium Analogue.[1][10][11][12] Inorganic Syntheses. Link

  • Kemp, G., Roodt, A., & Purcell, W. (1995).[1] Structure of trans-Carbonylchlorobis(triphenylphosphine)rhodium(I). Rh-Analog Crystal Data. Link

  • Steel, P. J., & Steed, J. W. (2000).[1] Crystal structure of trans-[RhCl(CO)(PPh3)2].[3] Cambridge Structural Database (CSD).[1] Link

  • Haynes, A. (2010).[1] Catalytic Methanol Carbonylation. Advances in Catalysis, 53, 1-45.[1] (Mechanistic relevance to Monsanto Process). Link

Sources

16-Electron Square Planar Rhodium(I) Carbonyl Complexes: A Technical Guide for Catalysis and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the electronic structure, synthesis, and catalytic utility of 16-electron square planar rhodium(I) carbonyl complexes. These species, typified by complexes such as trans-


 and 

, represent a "sweet spot" in organometallic chemistry: they are stable enough to be isolated and characterized, yet electronically unsaturated (

), providing an open coordination site for substrate activation.[1] For drug development professionals, these complexes are not merely academic curiosities but are the mechanistic engines behind critical carbonylation and hydroformylation reactions used to install formyl groups, build carbon scaffolds, and introduce chirality in late-stage Active Pharmaceutical Ingredient (API) synthesis.

Part 1: Electronic Structure & Stability

The 16-Electron Rule in Square Planar Geometry

Unlike octahedral complexes that strictly adhere to the 18-electron rule, Rh(I) (


) complexes favor a 16-electron configuration.[1][2] This stability arises from the crystal field splitting in square planar (

) geometry.[1]
  • The

    
     Configuration:  Rh(I) has 8 valence 
    
    
    
    -electrons.[1]
  • Orbital Splitting: In a square planar field, the

    
     orbital points directly at the ligands and is raised significantly in energy (antibonding).[1]
    
  • The Stability Gap: The remaining four

    
    -orbitals (
    
    
    
    ) are lower in energy and fully occupied by the 8 metal electrons.[1] The 16-electron count is achieved by adding 8 electrons from the ligands (4 ligands
    
    
    2e⁻).[1][2]
  • Reactivity: The vacant

    
     orbital (perpendicular to the plane) and the empty antibonding orbitals provide a low-energy pathway for oxidative addition  and ligand association , making these complexes highly active catalysts.
    
The Diagnostic Power of -Backbonding

The carbonyl (CO) ligand acts as a "reporter" for the electron density at the metal center via


-backbonding.[3]
  • Mechanism: The Rh atom donates electron density from a filled

    
    -orbital into the empty 
    
    
    
    antibonding orbital of the CO.
  • Consequence: This weakens the C=O bond (lengthening it) and strengthens the Rh-C bond.[1]

  • IR Spectroscopy: Stronger electron-donating co-ligands (e.g., alkyl phosphines) increase electron density on Rh, increasing back-bonding, and lowering the CO stretching frequency (

    
    ).[1]
    

BackBonding cluster_0 Ligand Electronic Effect L_Donor Phosphine Ligand (Sigma Donor) Rh_Center Rh(I) Center (Electron Rich) L_Donor->Rh_Center Donates e- density CO_Ligand Carbonyl Ligand (Pi Acceptor) Rh_Center->CO_Ligand Back-donation to CO pi* orbital Result Result: Lower v(CO) Frequency (Red Shift) CO_Ligand->Result

Figure 1: The flow of electron density in Rh(I) carbonyls.[1] Stronger donors lower the IR stretching frequency.[3]

Part 2: Synthesis & Characterization

Protocol: Synthesis of trans-Chlorocarbonylbis(triphenylphosphine)rhodium(I)

This complex is the Rh analogue of Vaska’s complex.[1] It serves as a robust precursor for hydroformylation catalysts.[1]

Safety: Work in a fume hood. CO sources are toxic.[1] Reagents: Rhodium(III) chloride hydrate (


), Triphenylphosphine (

), Dimethylformamide (DMF).[1]
  • Dissolution: Dissolve

    
     (1.0 eq) in DMF. DMF acts as both the solvent and the carbonyl source (via decarbonylation).[4]
    
  • Ligand Addition: Add excess

    
     (3.5 - 4.0 eq) to the solution.
    
  • Reflux: Heat the mixture to reflux (~150°C) for 2–3 hours. The solution will transition from dark red to bright yellow.

    • Note: The reduction of Rh(III) to Rh(I) is facilitated by the phosphine, which is oxidized to phosphine oxide (

      
      ).
      
  • Precipitation: Cool the solution to room temperature. Pour into cold methanol or water to precipitate the yellow crystalline product.

  • Filtration: Filter the solid, wash with diethyl ether (to remove

    
    ), and dry under vacuum.
    
Validation (Self-Validating System)[1]
  • Visual: Product must be bright yellow. A dark/black precipitate indicates decomposition to Rh(0) metal (colloidal).[1]

  • IR Spectroscopy: Look for a single, sharp strong band at ~1960 cm⁻¹ (terminal CO).[1] Absence of bands >2000 cm⁻¹ confirms reduction from Rh(III).[1]

  • Melting Point: Sharp decomposition point ~195–197°C.[1]

Data Summary: CO Stretching Frequencies
ComplexLigand Environment

(cm⁻¹)
Interpretation


(Good

-donor)
1965Strong back-bonding


(Stronger

-donor)
1940Very strong back-bonding

Chloride (Weak

-donor)
2030, 2090Weak back-bonding (Less e- on Rh)
Free COGas Phase2143Reference point

Part 3: Catalytic Utility in Drug Development

Hydroformylation (The Oxo Process)

For pharmaceutical synthesis, the conversion of alkenes to aldehydes is a pivotal transformation.[5] Aldehydes are versatile "handles" for creating chiral amines (via reductive amination) or alcohols.[1]

Why Rh(I) Carbonyls?

  • Selectivity: Unlike Cobalt catalysts, Rh(I) modified with bulky phosphines (e.g., Xantphos, BINAP) can achieve linear:branched (n:iso) ratios > 50:1.[1]

  • Mild Conditions: Operates at <100°C and <20 bar pressure, preserving sensitive functional groups common in APIs.

Mechanistic Deep Dive

The active species is often a 16-electron hydrido-carbonyl complex,


.[1]
  • Ligand Dissociation: Loss of CO or L generates the open site (16e⁻).

  • Olefin Coordination: The alkene binds to the metal.

  • Migratory Insertion: The hydride migrates to the alkene, forming an alkyl-Rh species (Critical step for regioselectivity).[1]

  • CO Insertion: A new CO ligand inserts into the Rh-Alkyl bond, forming an Acyl-Rh species.[1]

  • Oxidative Addition:

    
     adds to the metal.
    
  • Reductive Elimination: The aldehyde product is released, regenerating the catalyst.

Hydroformylation Step1 Active Catalyst 16e- [HRh(CO)L2] Step2 Alkene Coordination 18e- Complex Step1->Step2 + Alkene Step3 Alkyl Migration (C-H Bond Formed) Step2->Step3 Step4 CO Association & Insertion (Acyl Formation) Step3->Step4 + CO Step5 Oxidative Addition of H2 (Rh(I) -> Rh(III)) Step4->Step5 + H2 Step6 Reductive Elimination (Aldehyde Release) Step5->Step6 Step6->Step1 - Product

Figure 2: The Rhodium(I) catalyzed hydroformylation cycle.[1][6] The 16e- species is the regeneration point.

Application Example: Enantioselective Synthesis

In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen or Naproxen , the chiral center can be established via asymmetric hydroformylation of vinyl arenes.

  • Catalyst System:

    
     + Chiral Diphosphine (e.g., (R,S)-BINAPHOS).[1]
    
  • Outcome: High enantiomeric excess (ee > 90%) of the branched aldehyde, which is oxidized to the chiral acid.

References

  • Vaska, L., & DiLuzio, J. W. (1961).[1][4] Carbonyl and hydrido-carbonyl complexes of iridium by reaction with alcohols. Journal of the American Chemical Society, 83(12), 2784-2785. Link[1]

  • Evans, P. A. (Ed.). (2002).[1] Modern Rhodium-Catalyzed Organic Reactions. Wiley-VCH.[1] (General reference for catalytic cycles).

  • Franke, R., Selent, D., & Börner, A. (2012). Applied Hydroformylation. Chemical Reviews, 112(11), 5675–5732.[1] Link[1]

  • Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes. Journal of the Chemical Society A, 1711-1732. Link

  • Barybin, M. V., et al. (2002).[1] The 16-Electron Rule in Organometallic Chemistry. (See standard inorganic texts such as Crabtree, R. H., The Organometallic Chemistry of the Transition Metals).

Sources

History and discovery of Vaska's complex rhodium analogue

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History, Synthesis, and Characterization of trans-Carbonylchlorobis(triphenylphosphine)rhodium(I)

This guide provides an in-depth exploration of trans-carbonylchlorobis(triphenylphosphine)rhodium(I), [RhCl(CO)(PPh₃)₂], the historically significant rhodium analogue of the famed Vaska's complex. Tailored for researchers, scientists, and professionals in drug development and catalysis, this document delves into the nuanced history of its discovery, detailed synthetic protocols, and the key chemical principles that govern its reactivity.

Introduction: A Tale of Two Analogues

In the annals of organometallic chemistry, Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], holds a canonical status. First reported in 1961 by Lauri Vaska and J. W. DiLuzio, its discovery was a watershed moment, opening the door to the systematic study of oxidative addition reactions—a fundamental concept in homogeneous catalysis.[1][2] This 16-electron, square planar iridium(I) complex demonstrated a remarkable ability to reversibly bind small molecules like O₂, a process that mimicked the function of hemoglobin.[2]

However, the narrative of this class of compounds began even earlier. Its rhodium analogue, trans-[RhCl(CO)(PPh₃)₂], a bright yellow, air-stable solid, was reported in 1957 by Linda Vallerino.[1] While the iridium complex would later gain more fame for its dramatic and often reversible reactivity, the rhodium analogue is arguably of equal importance, particularly as a versatile catalyst and a key intermediate in industrial processes like hydroformylation.[3]

This guide will illuminate the history, synthesis, and foundational chemistry of the rhodium analogue, providing a comparative framework against its more famous iridium counterpart and offering practical, field-proven insights into its application.

Historical Context and Discovery

The discovery of [RhCl(CO)(PPh₃)₂] occurred during a transformative period in chemistry. The mid-20th century saw the rapid expansion of organometallic chemistry, with researchers like Geoffrey Wilkinson and others laying the groundwork for what would become the field of homogeneous catalysis.

Linda Vallerino's 1957 report on [RhCl(CO)(PPh₃)₂] predates Vaska's seminal 1961 publication on the iridium complex.[1] This historical fact is often overlooked but is critical for understanding the developmental timeline of these square-planar d⁸ metal complexes. The rhodium complex is a 16-electron species, rendering it coordinatively unsaturated and thus primed for reactivity.[4] This electronic configuration is central to its ability to undergo oxidative addition, a reaction where the metal's oxidation state and coordination number both increase by two.

The complex also shares a close relationship with another landmark compound, Wilkinson's catalyst, [RhCl(PPh₃)₃]. As will be detailed in the synthesis section, [RhCl(CO)(PPh₃)₂] is readily formed from the carbonylation of Wilkinson's catalyst.[3] In many hydrogenation reactions using Wilkinson's catalyst, the formation of the carbonyl complex is an undesirable side reaction, as trans-[RhCl(CO)(PPh₃)₂] is a significantly poorer hydrogenation catalyst.[3][5]

Synthesis and Experimental Protocols

The synthesis of trans-[RhCl(CO)(PPh₃)₂] is well-established and can be reliably achieved through several high-yield routes. The choice of method often depends on the available starting materials.

Method A: Carbonylation of Wilkinson's Catalyst

This is the most common and convenient laboratory synthesis. It involves the displacement of a triphenylphosphine ligand from Wilkinson's catalyst by carbon monoxide.

Causality of Experimental Design:

  • Starting Material: Wilkinson's catalyst, [RhCl(PPh₃)₃], is a commercially available or readily synthesized red-purple solid.

  • Solvent: A solvent such as toluene or benzene is chosen for its ability to dissolve the starting complex and for its relatively high boiling point, which can facilitate the reaction, although it often proceeds readily at room temperature.

  • Carbon Monoxide Source: CO gas is bubbled through the solution. The reaction is driven by the strong π-acceptor nature of the CO ligand, which forms a stable bond with the electron-rich rhodium(I) center.

  • Product Isolation: The product is less soluble in non-polar solvents like hexane or ethanol than the starting material and the displaced triphenylphosphine. Precipitation is induced by adding one of these anti-solvents, allowing for easy isolation of the pure yellow product.

Step-by-Step Protocol:

  • In a fume hood, dissolve Wilkinson's catalyst, [RhCl(PPh₃)₃] (e.g., 1.0 g), in a suitable solvent like toluene (e.g., 50 mL) in a two-necked round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with an inert gas (N₂ or Ar).

  • Bubble a slow stream of carbon monoxide (CO) gas through the stirred solution. A color change from the deep red-purple of Wilkinson's catalyst to a clear yellow solution will be observed.

  • Continue stirring under the CO atmosphere for approximately 30 minutes to ensure complete reaction.

  • Reduce the volume of the solvent under vacuum to about one-third of the original volume.

  • Add an anti-solvent, such as hexane or ethanol, to precipitate the yellow product.

  • Collect the yellow crystalline solid by vacuum filtration, wash with a small amount of hexane, and dry under vacuum.

G cluster_reactants Reactants cluster_process Process cluster_products Products A Wilkinson's Catalyst [RhCl(PPh₃)₃] P Stir in Toluene (Room Temp) A->P B Carbon Monoxide (CO) B->P C trans-[RhCl(CO)(PPh₃)₂] (Yellow Solid) P->C Ligand Displacement D Triphenylphosphine PPh₃ P->D

Caption: Synthesis of trans-[RhCl(CO)(PPh₃)₂] via carbonylation of Wilkinson's catalyst.

Method B: From Dichlorotetracarbonyldirhodium(I)

This method builds the complex by reacting the rhodium carbonyl dimer with the phosphine ligand.[3]

Causality of Experimental Design:

  • Starting Material: [Rh₂Cl₂(CO)₄] is a dimeric complex where each rhodium atom is bridged by two chloride ligands.

  • Stoichiometry: The reaction requires four equivalents of triphenylphosphine per mole of the dimer to yield two moles of the product and displace the other two carbonyls.

  • Mechanism: The triphenylphosphine acts as a nucleophile, cleaving the chloride bridges of the dimer and displacing CO ligands to form the stable, monomeric square-planar product.

Step-by-Step Protocol:

  • In a fume hood under an inert atmosphere, dissolve dichlorotetracarbonyldirhodium(I), [Rh₂Cl₂(CO)₄], in a suitable solvent like dichloromethane or benzene.

  • In a separate flask, dissolve four molar equivalents of triphenylphosphine (PPh₃) in the same solvent.

  • Slowly add the triphenylphosphine solution to the stirred rhodium dimer solution at room temperature.

  • Stir the reaction mixture for 1-2 hours. The formation of the yellow product will be evident.

  • Isolate the product by reducing the solvent volume and precipitating with an anti-solvent (e.g., hexane) as described in Method A.

  • Filter, wash, and dry the resulting yellow solid.

Structure, Characterization, and Data

trans-[RhCl(CO)(PPh₃)₂] is a diamagnetic, d⁸ rhodium(I) complex with a square planar coordination geometry.[3][6] The two bulky triphenylphosphine ligands occupy positions trans to each other, minimizing steric hindrance. This trans arrangement is the thermodynamically favored isomer.

The characterization of the complex relies on several key spectroscopic techniques.

Property Value / Observation Significance
Appearance Bright yellow crystalline solid[3][7]The color is characteristic of many d⁸ square planar complexes of the second and third-row transition metals.
Molecular Formula C₃₇H₃₀ClOP₂Rh[7]Confirms the composition of the complex.
Molar Mass 690.94 g/mol [3]Used for stoichiometric calculations in reactions.
IR Spectroscopy (ν(CO)) ~1960-1980 cm⁻¹This strong absorption is diagnostic for the terminal carbonyl ligand. Its frequency is sensitive to the electron density on the rhodium center. Oxidative addition to the complex increases the metal's oxidation state, reduces M→CO back-bonding, strengthens the C-O bond, and shifts this peak to a higher frequency (e.g., >2000 cm⁻¹).
³¹P NMR Spectroscopy A doublet centered around +30 ppm (J(Rh-P) ≈ 125 Hz)Confirms the presence of phosphorus coordinated to the rhodium center. The large coupling constant is characteristic of a direct one-bond interaction between ¹⁰³Rh (I=1/2, 100% abundance) and ³¹P. The single signal indicates that the two phosphine ligands are chemically equivalent.
Coordination Geometry Square Planar[3][6]This geometry is typical for 16-electron d⁸ metal complexes and is a prerequisite for its ability to undergo associative ligand substitution and oxidative addition reactions.

Reactivity: The Oxidative Addition Pathway

The chemistry of trans-[RhCl(CO)(PPh₃)₂] is dominated by oxidative addition, a reaction class it shares with its iridium analogue. In this process, a substrate molecule (X-Y) effectively cleaves and adds to the metal center, forming new M-X and M-Y bonds.

Ln M^n + X-Y → Ln M^(n+2)(X)(Y)

For trans-[RhCl(CO)(PPh₃)₂], this means the rhodium(I) center is oxidized to rhodium(III), and the coordination number increases from four to six, resulting in an 18-electron octahedral complex.

G A trans-[RhCl(CO)(PPh₃)₂] Oxidation State: Rh(I) Electron Count: 16 Geometry: Square Planar C [RhCl(X)(Y)(CO)(PPh₃)₂] Oxidation State: Rh(III) Electron Count: 18 Geometry: Octahedral A->C Oxidative Addition B Substrate (e.g., MeI, H₂, Cl₂) B->C C->A Reductive Elimination (Reverse Reaction)

Caption: The general mechanism of oxidative addition to trans-[RhCl(CO)(PPh₃)₂].

Comparative Reactivity: Rhodium vs. Iridium

While both the rhodium and iridium analogues undergo oxidative addition, the iridium complex (Vaska's complex) generally does so more readily.[4]

Key Differences:

  • Metal-Ligand Bond Strengths: As a 5d transition metal, iridium forms stronger bonds with incoming ligands (the X and Y groups) compared to rhodium, a 4d metal. This makes the overall thermodynamics of oxidative addition more favorable for iridium.

  • Reversibility: The oxidative addition of O₂ to Vaska's complex is famously reversible. For the rhodium analogue, this process is often irreversible.

  • Catalytic Activity: In applications like hydrogenation, the rhodium analogue is less active than Vaska's complex.[5] This is attributed to the relative instability of the resulting rhodium(III) hydride species compared to its iridium counterpart.

Despite being less reactive in some contexts, the rhodium complex is a crucial precursor. For example, it is the entry point to synthesizing trans-hydridocarbonyltris(triphenylphosphine)rhodium(I), [RhH(CO)(PPh₃)₃], a highly active catalyst for the industrial hydroformylation of alkenes.[3]

Conclusion

trans-Carbonylchlorobis(triphenylphosphine)rhodium(I) is more than just "the rhodium analogue of Vaska's complex." Its discovery predates its more famous cousin and represents a cornerstone in the development of organometallic chemistry. Its well-defined square planar structure, accessible synthesis, and predictable reactivity make it an indispensable tool in both academic research and industrial catalysis. Understanding its history, the causality behind its synthesis, and its distinct reactivity profile compared to the iridium analogue provides researchers with a deeper, more actionable knowledge base for designing novel catalysts and synthetic pathways.

References

  • Dutta, D. K., Deb, B., Sarmah, B. J., Woollins, J. D., Slawin, A. M. Z., Fuller, A. L., & Randall, R. A. M. (2011). Electron-Rich Vaska-Type Complexes trans-[Ir(CO)Cl(2-Ph2PC6H4COOMe)2] and Their Reactivity towards Oxidative Addition. European Journal of Inorganic Chemistry, 2011(6), 833-839. [Link]

  • Kirss, R. U. (2013). Fifty Years of Vaska's Compound. Bulletin for the History of Chemistry, 38(1), 52-61. [Link]

  • Vaska's complex - Wikipedia. (n.d.). In Wikipedia. Retrieved February 22, 2026. [Link]

  • Oxidative Addition Reactions: Organometallic Chemistry. (n.d.). studylib.net. Retrieved February 22, 2026. [Link]

  • Bis(triphenylphosphine)rhodium carbonyl chloride - Wikipedia. (n.d.). In Wikipedia. Retrieved February 22, 2026. [Link]

  • Vaska's Complex - Molecule of the Month February 2013. (2013). University of Bristol. [Link]

  • Vaska's complex - Grokipedia. (n.d.). grokipedia.org. Retrieved February 22, 2026. [Link]

  • The complex [RH(CO)(Cl)(PPh3)2] has a ______ structure. (2024, May 1). Prepp. [Link]

  • Carbonylchlorobis(triphenylphosphine)rhodium(I), trans- | C37H30ClOP2Rh - PubChem. (n.d.). PubChem. Retrieved February 22, 2026. [Link]

Sources

Methodological & Application

Application Note: C-H Activation of Aldehydes with Rhodium Carbonyl Phosphine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the C-H activation of aldehydes using Rhodium (Rh) complexes. It addresses the mechanistic duality of this activation: the constructive Hydroacylation (C-C bond formation) and the often-competitive Decarbonylation (C-H bond cleavage/CO extrusion).

Executive Summary

The activation of the formyl C-H bond in aldehydes by Rhodium(I) phosphine complexes represents a pivotal entry point for two divergent pathways: Hydroacylation (addition across alkenes/alkynes) and Decarbonylation (loss of CO). While Rhodium Carbonyl Phosphine complexes (e.g.,


) are thermodynamically stable "sinks" often associated with catalyst deactivation, understanding their formation and reactivity is critical for designing efficient catalytic cycles.

This guide provides:

  • Mechanistic Logic: How to tune ligand environments to favor C-C bond formation over decarbonylation.

  • Catalyst Selection: A comparative analysis of Rh-precursors and phosphine ligands.

  • Protocols: Detailed workflows for Intramolecular Hydroacylation and Catalytic Decarbonylation.

Mechanistic Insight: The "Decision Point" Intermediate

The core of this chemistry is the oxidative addition of the aldehyde C-H bond to a low-valent Rh(I) species. This generates an acyl-hydrido-rhodium(III) intermediate.[1][2] The fate of this intermediate dictates the product.

The Divergent Pathway
  • Path A (Hydroacylation): Coordination of an alkene/alkyne followed by migratory insertion into the Rh-H bond, and subsequent reductive elimination to form a ketone.[2][3]

  • Path B (Decarbonylation): Migratory de-insertion of CO from the acyl group, forming a Rh-carbonyl alkyl species. Reductive elimination releases the alkane and traps the Rh as a stable, often inactive, Rh-CO species (e.g.,

    
    ).
    
Visualization: The Catalytic Cycle

The following diagram illustrates the competition between constructive hydroacylation and the thermodynamic sink of decarbonylation.

RhodiumCycle Start Rh(I) Catalyst (Active Species) OxAdd Oxidative Addition (Acyl-Hydrido-Rh(III)) Start->OxAdd + RCHO Coord Alkene Coordination OxAdd->Coord Path A: Hydroacylation (Favored by Chelating Ligands) Deinsert CO De-insertion (Alkyl-Rh-CO) OxAdd->Deinsert Path B: Decarbonylation (Favored by Monodentate Ligands) Insert Migratory Insertion (Acyl-Alkyl-Rh(III)) Coord->Insert RedElim Reductive Elimination (C-C Bond Formation) Insert->RedElim RedElim->Start Regeneration Product Ketone Product RedElim->Product RedElimDecarb Reductive Elimination (C-H Bond Formation) Deinsert->RedElimDecarb DeadEnd Rh-CO Complex (Thermodynamic Sink) e.g., RhCl(CO)(PPh3)2 RedElimDecarb->DeadEnd Catalyst Poisoning Alkane Alkane Byproduct RedElimDecarb->Alkane

Figure 1: The bifurcation of the Rh-acyl-hydride intermediate. Path A leads to ketones (Hydroacylation), while Path B leads to alkanes and catalyst deactivation (Decarbonylation).

Catalyst & Ligand Selection Strategy

The choice of phosphine ligand is the primary control lever.

Table 1: Ligand Effects on Selectivity
Ligand ClassExamplesEffect on PathwayMechanism of Action
Monodentate Phosphines ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

,

Decarbonylation Flexible coordination sphere allows CO de-insertion. Forms stable trans-

.
Bidentate Phosphines dppe, dppp, dcppHydroacylation Occupies cis-sites, enforcing a geometry that disfavors CO extrusion and stabilizes the acyl-hydride.
Small Bite-Angle dppmMixed Can promote dimerization or bridging; generally less effective for hydroacylation than dppe/dppp.
Hemilabile Ligands P-O, P-N donorsHydroacylation Provides a vacant site for alkene binding via reversible dissociation of the weak donor arm.
The Role of Rh-Carbonyls

While


 (Vaska's complex analog) is often considered a "dead" catalyst for hydroacylation, it is the active precursor  for decarbonylation reactions at elevated temperatures (>140°C). For hydroacylation, cationic precursors like 

are preferred to avoid initial CO saturation.

Detailed Protocols

Protocol A: Intramolecular Hydroacylation (Cyclization)

Objective: Synthesis of cyclopentanones from 4-pentenals. Mechanism: Chelation-controlled stabilization of the acyl-hydride.

Materials:

  • Precursor:

    
     (Chlorobis(ethylene)rhodium(I) dimer) or 
    
    
    
    .
  • Ligand: dppe (1,2-Bis(diphenylphosphino)ethane).

  • Solvent: 1,2-Dichloroethane (DCE) or Acetone (degassed).

  • Substrate: 4-pentenal derivative.[1][2]

Step-by-Step Workflow:

  • Catalyst Generation (In Situ):

    • In a glovebox or under Argon flow, charge a Schlenk tube with

      
       (2.5 mol%) and dppe (5.0 mol%).
      
    • Add degassed DCE (concentration ~0.1 M relative to substrate).

    • Stir at room temperature for 15 minutes. The solution should turn from yellow/orange to a deep orange-red, indicating the formation of the active cationic/neutral diphosphine species.

    • Note: If using cationic

      
      , hydrogen gas (
      
      
      
      ) bubbling for 5 mins followed by Argon purge is sometimes used to remove COD as cyclooctane, generating the naked solvated species.
  • Substrate Addition:

    • Add the 4-pentenal substrate (1.0 equiv) via syringe.

    • Critical Control: Ensure the aldehyde is free of acid impurities (which protonate the Rh-H intermediate). Pass through a small plug of basic alumina if necessary.

  • Reaction:

    • Seal the tube and heat to 60°C.

    • Monitor by TLC or GC-MS.

    • Reaction Time: Typically 2–12 hours depending on substitution.

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure.

    • Purify via flash chromatography (silica gel).

Self-Validating Check:

  • Observation: If the reaction turns black and precipitates metal, catalyst decomposition (likely via decarbonylation) has occurred. Increase ligand concentration or switch to a more rigid ligand (e.g., dppp).

Protocol B: Catalytic Decarbonylation

Objective: Conversion of an aldehyde to an alkane (Deformylation). Mechanism: High-temperature extrusion of CO using Rh-Cl-CO-Phosphine cycling.

Materials:

  • Catalyst: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (Wilkinson's Catalyst).[4][5]
    
  • Solvent: Xylene or Mesitylene (High boiling point required).

  • Substrate: Aromatic or aliphatic aldehyde.[6]

Step-by-Step Workflow:

  • Setup:

    • Use a two-neck round-bottom flask equipped with a reflux condenser and an Argon inlet.

    • Note: This reaction requires high temperatures to drive the CO release from the stable

      
       intermediate.
      
  • Loading:

    • Add

      
       (5–10 mol%).
      
    • Add Aldehyde (1.0 equiv).

    • Add Solvent (Xylene).

  • Reaction:

    • Heat to reflux (>130°C).

    • Mechanistic Indicator: The solution will initially turn yellow (formation of

      
      ). At reflux, the color may darken as CO dissociates and the cycle turns over.
      
  • Monitoring:

    • Monitor the evolution of CO gas (bubble trap) or by GC-MS for the loss of the M-28 peak (CO).

  • Purification:

    • Cool and filter through a Celite pad to remove Rhodium species.

    • Evaporate solvent.

Troubleshooting & Optimization

Managing the "Carbonyl Poisoning"

The formation of


 is the primary failure mode in hydroacylation.
  • Symptom: Reaction stalls at <50% conversion; solution turns bright yellow (characteristic of trans-Rh-CO species).

  • Solution:

    • Scavengers: Use an alkene that effectively inserts (strained alkenes like norbornene react faster).

    • Ligand Switch: Move to strongly chelating ligands (dppe, DCPE) which destabilize the square-planar Carbonyl complex.

    • Amine Additives: 2-amino-3-picoline can be used as a "co-catalyst" to transiently direct the aldehyde and facilitate C-H activation via a Schiff base intermediate (Jun's method).

Experimental Workflow Diagram

The following diagram outlines the critical decision process for setting up these experiments.

Workflow Input Target Transformation Choice Select Protocol Input->Choice Hydro Hydroacylation (Retain C=O) Choice->Hydro Decarb Decarbonylation (Remove C=O) Choice->Decarb Cat1 Precursor: [Rh(cod)Cl]2 or Cationic Hydro->Cat1 Lig1 Ligand: Bisphosphine (dppe, dcpp) Cat1->Lig1 Cond1 Temp: 25-60°C Solvent: DCE/Acetone Lig1->Cond1 Cat2 Precursor: RhCl(PPh3)3 Decarb->Cat2 Lig2 Ligand: Monodentate (PPh3) Cat2->Lig2 Cond2 Temp: >130°C Solvent: Xylene Lig2->Cond2

Figure 2: Decision matrix for catalyst and condition selection based on the desired aldehyde transformation.

References

  • Tsuji, J., & Ohno, K. (1965).[2] Organic syntheses by means of noble metal compounds XXI. Decarbonylation of aldehydes using rhodium complex. Tetrahedron Letters, 6(44), 3969–3971. Link

  • Sakai, K., Ide, J., Oda, O., & Nakamura, N. (1972). Synthetic studies on prostanoids 1. Synthesis of methyl 9-oxoprostanoate. Tetrahedron Letters, 13(13), 1287–1290. Link

  • Fairlie, D. P., & Bosnich, B. (1988). Homogeneous catalysis. Conversion of 4-pentenals to cyclopentanones by efficient rhodium-catalyzed hydroacylation. Organometallics, 7(4), 936–945. Link

  • Coulter, M. M., Kou, K. G., Galligan, B., & Dong, V. M. (2010). Regio- and Enantioselective Intermolecular Hydroacylation: Substrate Scope and Mechanistic Insights. Journal of the American Chemical Society, 132(46), 16330–16333. Link

  • Willis, M. C. (2010). Transition Metal Catalyzed Alkene and Alkyne Hydroacylation.[1][2][7][8] Chemical Reviews, 110(2), 725–748. Link

  • Dosa, P. I., & Fu, G. C. (1998). Asymmetric Intramolecular Hydroacylation of 4-Pentenals Catalyzed by a Chiral Rhodium Diphosphine Complex. Journal of the American Chemical Society, 120(2), 445–446. Link

Sources

Preparation of ¹³C Labeled trans-Chloridotris(triphenylphosphine)rhodium(I)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis and characterization of ¹³C labeled trans-chloridotris(triphenylphosphine)rhodium(I), a derivative of the renowned Wilkinson's catalyst. Isotopic labeling of such a pivotal catalyst offers an invaluable tool for mechanistic studies in homogeneous catalysis, particularly in reactions involving carbonyl-containing substrates or intermediates. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed, reliable protocol and a deep understanding of the underlying chemical principles. We will delve into the synthetic strategy, provide a step-by-step experimental procedure, detail the necessary characterization techniques for verifying the isotopic incorporation, and discuss the critical safety considerations.

Introduction

Wilkinson's catalyst, RhCl(PPh₃)₃, is a cornerstone of homogeneous catalysis, celebrated for its efficacy in the hydrogenation of alkenes.[1][2] Its derivative, trans-RhCl(CO)(PPh₃)₂, is also a significant species, often formed in situ during catalytic decarbonylation reactions or as a precursor for other important catalysts like RhH(CO)(PPh₃)₃, which is used in hydroformylation.[3][4] The introduction of a ¹³C isotope into the carbonyl ligand of trans-RhCl(CO)(PPh₃)₂ provides a powerful spectroscopic handle to probe reaction mechanisms.[5] This isotopic label allows for the unambiguous tracking of the carbonyl group's fate in catalytic cycles using techniques such as ¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[6][7] Such studies are crucial for optimizing reaction conditions, designing more efficient catalysts, and gaining fundamental insights into catalytic transformations.

The synthesis of ¹³C labeled trans-RhCl(CO)(PPh₃)₂ is achieved through the reaction of Wilkinson's catalyst with ¹³C labeled carbon monoxide. This seemingly straightforward ligand exchange reaction requires careful execution due to the air-sensitivity of the rhodium complexes and the expense and gaseous nature of the isotopic labeling reagent. This application note provides a detailed protocol that emphasizes safe handling and efficient utilization of the ¹³C source.

Synthetic Strategy and Mechanism

The core of this preparation is a ligand substitution reaction where one triphenylphosphine (PPh₃) ligand of Wilkinson's catalyst is displaced by a molecule of carbon monoxide.

Overall Reaction:

RhCl(PPh₃)₃ + ¹³CO → trans-RhCl(¹³CO)(PPh₃)₂ + PPh₃

The reaction proceeds by the initial dissociation of a PPh₃ ligand from the 16-electron, square planar RhCl(PPh₃)₃ complex to form a highly reactive 14-electron intermediate. This intermediate then readily coordinates with carbon monoxide, which is a strong π-acceptor ligand. The final product, trans-RhCl(CO)(PPh₃)₂, is a stable 16-electron, square planar complex. The trans arrangement of the bulky PPh₃ ligands is sterically favored.

Experimental Protocol

This protocol details the synthesis of ¹³C labeled trans-RhCl(CO)(PPh₃)₂ starting from commercially available Wilkinson's catalyst and ¹³C labeled carbon monoxide gas. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[8][9]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Wilkinson's Catalyst (RhCl(PPh₃)₃)≥99%e.g., Strem, Sigma-AldrichStore under inert atmosphere.
¹³C Labeled Carbon Monoxide (¹³CO)≥99 atom % ¹³Ce.g., Cambridge Isotope Laboratories, Sigma-AldrichHandled as a compressed gas.
Anhydrous TolueneDriSolv® or equivalente.g., EMD MilliporeDegassed prior to use.
Anhydrous Diethyl EtherDriSolv® or equivalente.g., EMD MilliporeDegassed prior to use.
Schlenk Flask (100 mL)--Equipped with a magnetic stir bar.
Gas-tight Syringe (10-50 mL)--For handling ¹³CO gas.
Schlenk Line--With a vacuum pump and inert gas source.
Cold Trap--For protecting the vacuum pump.
Step-by-Step Procedure
  • Preparation of the Reaction Vessel:

    • Place a magnetic stir bar in a 100 mL Schlenk flask.

    • Flame-dry the flask under vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure the flask is free of air and moisture.[2]

    • Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Dissolution of Wilkinson's Catalyst:

    • Under a positive flow of inert gas, add Wilkinson's catalyst (e.g., 500 mg, 0.54 mmol) to the prepared Schlenk flask.

    • Add anhydrous, degassed toluene (approx. 30 mL) via cannula or syringe to dissolve the catalyst. The solution should be a clear, reddish-brown.

  • Introduction of ¹³C Carbon Monoxide:

    • This step requires careful handling of the ¹³CO gas. A gas-tight syringe is a suitable method for transferring a known volume of the gas.

    • Connect the ¹³CO gas cylinder to the Schlenk line via appropriate tubing and a regulator.

    • Purge the connection with inert gas before introducing the ¹³CO.

    • Carefully draw a slight excess of ¹³CO gas into the gas-tight syringe (e.g., 15 mL, which corresponds to approximately 0.6 mmol at STP, providing a slight excess).

    • Seal the Schlenk flask and briefly evacuate the headspace.

    • Backfill with inert gas to atmospheric pressure.

    • Inject the ¹³CO gas from the syringe into the headspace of the Schlenk flask containing the stirred solution of Wilkinson's catalyst.

  • Reaction:

    • Stir the reaction mixture at room temperature. The color of the solution will gradually change from reddish-brown to a bright yellow.

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the color change. The reaction is typically complete within 1-2 hours.

  • Isolation and Purification of the Product:

    • Once the reaction is complete, concentrate the yellow solution under vacuum to a small volume (approx. 5-10 mL).

    • Add anhydrous, degassed diethyl ether (approx. 40 mL) to precipitate the yellow solid product.

    • Allow the solid to fully precipitate, which can be aided by cooling the flask in an ice bath.

    • Isolate the yellow crystalline product by filtration under inert atmosphere using a Schlenk filter or by cannula filtration.

    • Wash the product with two portions of cold diethyl ether (approx. 10 mL each) to remove any unreacted starting material and triphenylphosphine byproduct.

    • Dry the product under high vacuum for several hours to yield pure ¹³C labeled trans-RhCl(CO)(PPh₃)₂.

Characterization and Verification of Labeling

Successful incorporation of the ¹³C isotope can be unequivocally confirmed by IR and NMR spectroscopy.

Infrared (IR) Spectroscopy

The most direct evidence of ¹³C labeling is a shift in the carbonyl stretching frequency (ν(CO)) to a lower wavenumber due to the heavier mass of the ¹³C isotope.

Compoundν(CO) (cm⁻¹)Expected Shift (cm⁻¹)
trans-RhCl(¹²CO)(PPh₃)₂~1965-
trans-RhCl(¹³CO)(PPh₃)₂~1920~45

Note: The exact positions of the stretching bands can vary slightly depending on the solvent or sampling method (e.g., Nujol mull, KBr pellet).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is the definitive method to confirm the presence and position of the isotopic label.

  • ¹³C NMR: The carbonyl carbon in the labeled product will appear as a doublet due to coupling with the ¹⁰³Rh nucleus (I = 1/2, 100% natural abundance). The chemical shift is expected in the region of δ 185-195 ppm. The key diagnostic parameter is the one-bond rhodium-carbon coupling constant (¹J(Rh,C)), which is typically in the range of 70-80 Hz for similar complexes.[10]

  • ³¹P NMR: The phosphorus nuclei of the two equivalent, trans-positioned triphenylphosphine ligands will appear as a doublet due to coupling with the ¹⁰³Rh nucleus. The chemical shift is expected around δ 30-40 ppm with a ¹J(Rh,P) of approximately 120-140 Hz.

Safety and Handling

  • Carbon Monoxide: Carbon monoxide is a highly toxic, odorless, and colorless gas. All manipulations involving ¹³CO must be conducted in a well-ventilated fume hood. A carbon monoxide detector should be in place as a safety precaution.

  • Air-Sensitive Compounds: Wilkinson's catalyst and the product are air-sensitive. All experimental procedures must be carried out under an inert atmosphere using appropriate Schlenk line or glovebox techniques to prevent oxidation.[8]

  • Solvents: Anhydrous and degassed solvents are crucial for the success of the reaction. Handle flammable organic solvents with care and away from ignition sources.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization prep_flask Flame-dry Schlenk flask under vacuum and backfill with Argon (3x) add_catalyst Add Wilkinson's Catalyst (RhCl(PPh3)3) under positive Argon flow prep_flask->add_catalyst add_solvent Add anhydrous, degassed toluene via cannula add_catalyst->add_solvent introduce_co Introduce ¹³CO gas via gas-tight syringe add_solvent->introduce_co Dissolved Catalyst stir Stir at room temperature (1-2 hours) introduce_co->stir concentrate Concentrate solution under vacuum stir->concentrate Yellow Solution precipitate Precipitate product with anhydrous diethyl ether concentrate->precipitate filtrate Isolate yellow solid by filtration under Argon precipitate->filtrate wash Wash with cold diethyl ether (2x) filtrate->wash dry Dry product under high vacuum wash->dry ir_spec IR Spectroscopy (verify ν(¹³CO) shift) dry->ir_spec nmr_spec NMR Spectroscopy (¹³C, ³¹P) dry->nmr_spec

Sources

Troubleshooting & Optimization

Overcoming CO inhibition in Wilkinson's catalyst hydroformylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming CO Inhibition in Wilkinson-Type Systems

Diagnostic Hub: Is CO Inhibition Your Problem?

Before altering your reaction parameters, confirm that Carbon Monoxide (CO) inhibition is the root cause of your rate suppression. CO acts as both a reactant and a ligand; while necessary for the reaction, excess CO drives the catalyst into a "dormant" state.

Primary Symptoms:

SymptomObservationProbability of CO Inhibition
Negative Order Kinetics Reaction rate decreases as CO pressure increases (beyond a threshold, typically >5–10 bar).High
Induction Period Long delay before gas uptake begins, despite correct temperature.Medium
Color Shift Solution turns from bright yellow/orange (active) to pale yellow or colorless (saturated carbonyls) or dark brown (clusters).High
Selectivity Shift An unexpected increase in Linear:Branched (L:B) ratio accompanied by a drastic drop in rate.High
Mechanistic Insight: The "Dormant State" Trap

To fix the problem, you must understand the molecular competition occurring in your reactor.

The Mechanism (Heck & Breslow Cycle): The active species in Wilkinson-type (


) hydroformylation is a 16-electron unsaturated complex, typically 

. This species must remain "open" to bind the alkene substrate.

The Trap: At high partial pressures of CO (


), the CO molecule—being a strong 

-acid with a small steric footprint—outcompetes the bulky phosphine ligand (

) or the alkene for the open coordination site. This forms a saturated, 18-electron species (e.g.,

) that cannot bind the alkene. This is the Dormant State .[1]

Visualizing the Pathway:

CO_Inhibition Precursor Pre-Catalyst RhCl(PPh3)3 / Rh(acac) Active ACTIVE SPECIES [RhH(CO)(PPh3)2] (16e- Unsaturated) Precursor->Active Activation (H2/CO) AlkeneCoord Alkene Coordination [RhH(Alkene)(CO)(PPh3)2] Active->AlkeneCoord +Alkene (Rate Limiting at Low [Alkene]) Dormant DORMANT / INHIBITED [RhH(CO)2(PPh3)2] (18e- Saturated) Active->Dormant +CO (High Pressure) Reversible but Unfavorable Alkyl Alkyl-Rh Intermediate AlkeneCoord->Alkyl Insertion Acyl Acyl-Rh Intermediate Alkyl->Acyl +CO Acyl->Active +H2 / -Aldehyde Product Aldehyde Product Acyl->Product Dormant->Active -CO (Dissociation)

Figure 1: The catalytic cycle showing the competition between the Productive Path (Green/Blue) and the CO-Inhibited Path (Red). High CO pressure forces the equilibrium toward the dormant 18-electron species.

Troubleshooting Protocols
Protocol A: Partial Pressure Balancing (The "1:1" Myth)

Many protocols suggest a 1:1


 ratio by default. In Rh-catalyzed systems, this is often suboptimal because the reaction is positive-order in 

but negative-order in

(at high pressures).

Step-by-Step:

  • Calculate Current Partial Pressures: Determine the partial pressure of CO (

    
    ) in your current total pressure.
    
  • Reduce

    
    :  Lower the CO partial pressure to the 5–10 bar range (system dependent).
    
  • Increase

    
    :  Increase Hydrogen pressure to maintain total system pressure.
    
  • Target Ratio: Aim for an

    
     ratio of 2:1 or 3:1  rather than 1:1.
    
  • Validation: Monitor the gas uptake curve. A shift from a flat/sluggish line to a linear uptake indicates the dormant species has dissociated back to the active 16-electron complex.

Expert Note: The rate law is often described as


. This mathematical inverse dependence confirms that lowering CO increases the rate [1, 2].
Protocol B: Ligand Modulation (The "Phosphine Sponge")

If you cannot lower the pressure (e.g., fixed plant lines), you must shift the equilibrium chemically using excess ligand.

Step-by-Step:

  • Assess Ligand Loading: Calculate your current

    
     ratio (Ligand to Metal). Standard Wilkinson's is 3:1.
    
  • Add Excess

    
    :  Increase the ratio to 10:1 or even 50:1 .
    
  • Mechanism: The excess phosphine acts as a nucleophile that competes with CO. It forces the ejection of a CO ligand from the dormant

    
     species, regenerating the active 
    
    
    
    .
  • Warning: This is a "Volcano Plot" optimization. Too much phosphine will eventually inhibit the reaction by blocking the coordination site needed for the alkene. You must titrate this carefully.

Protocol C: Temperature Modulation

The equilibrium between the Active (unsaturated) and Dormant (saturated) species is temperature-dependent.

Step-by-Step:

  • Incremental Heating: Increase reactor temperature by 10°C increments.

  • Rationale: CO dissociation is entrophically favored. Higher temperatures encourage the loss of CO from the saturated complex, opening the site for catalysis.

  • Limit: Do not exceed 100–110°C for standard

    
     systems, as this risks irreversible cluster formation (Rhodium black precipitation) [3].
    
Comparative Data: Pressure vs. Performance[2][3][4]

The following table illustrates the trade-off between Rate and Selectivity (Linear vs. Branched aldehyde) as CO pressure changes.

CO Partial Pressure (bar)Reaction Rate (TOF)Selectivity (L:B Ratio)Mechanistic State
Low (< 2 bar) Low (Starved)Low (Isomerization risks)Rh-Hydride unstable; Alkene isomerization dominates.
Optimal (5–15 bar) Maximum (Peak) Moderate to High Active

dominates.
High (> 20 bar) Decreasing Very HighDormant

forms. Steric crowding favors linear product but kills rate.
Frequently Asked Questions (FAQ)

Q: I am using


 (Wilkinson's Catalyst) but getting no reaction. Why? 
A:  Wilkinson's catalyst is a precursor.[2] It usually requires an induction period to convert to the active hydride species 

.
  • Fix: Ensure you have a hydrogen source. Some protocols add a base (e.g., Triethylamine) to facilitate the HCl elimination and hydride formation. Alternatively, switch to a cleaner precursor like

    
     which generates the active species faster [4].
    

Q: Can I use a different ligand to stop CO inhibition? A: Yes. Bidentate ligands (like Xantphos or BISBI) chelate the Rhodium more strongly. They create a rigid steric environment that resists the coordination of a second CO molecule, effectively "locking" the catalyst in a state that prefers the alkene over excess CO. This allows you to run at higher pressures without as much inhibition.

Q: My solution turned dark brown. Is this CO inhibition? A: No, dark brown usually indicates catalyst decomposition (formation of inactive Rh clusters/colloids). CO inhibition usually results in a pale or light yellow solution (saturated carbonyls). Dark brown implies you likely overheated the reaction or ran out of stabilizing Phosphine ligand.

References
  • Evans, D. A., et al. "Mechanistic Studies of Rhodium-Catalyzed Hydroformylation." Harvard University Lecture Notes. 3

  • Deshpande, R. M., et al. "Kinetics of hydroformylation of 1-hexene using homogeneous HRh(CO)(PPh3)3 complex catalyst."[4] Industrial & Engineering Chemistry Research, 2005.[4] 4

  • Van Leeuwen, P. W. N. M. "Dormant states of rhodium hydroformylation catalysts." Angewandte Chemie International Edition, 2003.[1] 1

  • Johnson Matthey Technology Review. "Enhancement of Industrial Hydroformylation Processes by the Adoption of Rhodium-Based Catalyst." 5

Sources

Technical Support Center: The Effect of Excess Triphenylphosphine on RhCl(CO)(PPh₃)₂ Activity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing rhodium-based catalysts. This guide provides in-depth troubleshooting and frequently asked questions regarding the impact of excess triphenylphosphine (PPh₃) on the catalytic activity of trans-RhCl(CO)(PPh₃)₂.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary role of RhCl(CO)(PPh₃)₂ in catalysis?

A1: trans-RhCl(CO)(PPh₃)₂, a square planar d⁸ complex, is a versatile homogeneous catalyst.[1] While it can be used in various transformations, it is a crucial precursor to hydridocarbonyltris(triphenylphosphine)rhodium(I) (HRh(CO)(PPh₃)₃), a key catalyst in hydroformylation reactions.[1] It is important to note that RhCl(CO)(PPh₃)₂ itself is generally considered a poor hydrogenation catalyst.[1]

Q2: How does excess triphenylphosphine (PPh₃) influence the catalytic activity of rhodium complexes in hydroformylation?

A2: In hydroformylation reactions utilizing catalysts derived from rhodium precursors, the addition of excess PPh₃ plays a critical role in controlling both activity and selectivity. The active catalytic species, such as HRh(CO)(PPh₃)₂, exists in equilibrium with species that have dissociated a PPh₃ ligand.[2]

  • Increased Selectivity: Excess PPh₃ shifts the equilibrium towards the more sterically hindered bisphosphine species, which favors the formation of linear aldehydes over branched isomers, often the more desired product.[2] For instance, in the hydroformylation of 1-hexene, doubling the PPh₃ concentration can significantly increase the linear to branched aldehyde ratio.[2]

  • Decreased Rate: This shift in equilibrium, however, comes at the cost of reaction rate. The dissociation of a PPh₃ ligand is often a necessary step to open a coordination site for the substrate to bind.[2][3] Therefore, a higher concentration of PPh₃ can inhibit the catalyst by reducing the concentration of the more active, coordinatively unsaturated species.[2]

Q3: Can excess PPh₃ prevent catalyst deactivation?

A3: Yes, maintaining an excess of PPh₃ is crucial for catalyst stability. The dissociation of PPh₃ can lead to the formation of highly unsaturated and electrophilic rhodium centers.[2] These species can then react with other PPh₃ ligands, leading to P-Ph bond cleavage and the formation of inactive phosphide-bridged dimers.[2] The presence of excess PPh₃ helps to suppress these deactivation pathways by favoring the more stable, coordinated species.[2]

Q4: I am observing slow or no reaction in my hydrogenation experiment with Wilkinson's catalyst, and I've added extra PPh₃. What could be the issue?

A4: While excess PPh₃ is beneficial in hydroformylation, it is generally detrimental to hydrogenation reactions catalyzed by Wilkinson's catalyst (RhCl(PPh₃)₃). The active catalytic species in hydrogenation is formed by the dissociation of at least one PPh₃ ligand.[3][4][5] Adding excess PPh₃ will inhibit this dissociation, thereby reducing the concentration of the active catalyst and slowing down or even halting the reaction.[3]

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem 1: Low regioselectivity (high proportion of branched aldehyde) in hydroformylation.
Potential Cause Explanation Recommended Solution
Insufficient PPh₃ Ligand The equilibrium between the highly selective bisphosphine rhodium species and the less selective monophosphine species is shifted towards the latter.[2]Increase the concentration of PPh₃ in the reaction mixture. A significant excess is often required to maintain high regioselectivity.[6]
High CO Partial Pressure High concentrations of carbon monoxide can compete with PPh₃ for coordination to the rhodium center, leading to the formation of less selective species.[2]Optimize the H₂/CO partial pressure ratio. While a certain CO pressure is necessary, excessive amounts can be detrimental to selectivity.[2]
High Temperature Higher temperatures can favor the dissociation of PPh₃, leading to a decrease in regioselectivity.[2]Conduct the reaction at the lowest temperature that provides a reasonable reaction rate.
Problem 2: Catalyst deactivation and formation of insoluble precipitates.
Potential Cause Explanation Recommended Solution
PPh₃ Fragmentation Insufficient excess PPh₃ allows for the formation of highly reactive, coordinatively unsaturated rhodium species that can lead to P-Ph bond cleavage and the formation of inactive rhodium phosphide clusters.[2]Maintain a sufficient excess of PPh₃ throughout the reaction to suppress these fragmentation pathways.[2]
Dimerization In solution, RhCl(PPh₃)₃ can dimerize to the less soluble [RhCl(PPh₃)₂]₂, especially in non-coordinating solvents like benzene.[7] This can also be a deactivation pathway.Use coordinating solvents or ensure a sufficient excess of PPh₃ is present to prevent dimerization.
Oxidation The Rh(I) center is susceptible to oxidation, especially in the presence of air.Ensure all reactions are carried out under an inert atmosphere (e.g., Argon or Nitrogen) using properly degassed solvents.
Problem 3: Slow or incomplete hydrogenation reaction.
Potential Cause Explanation Recommended Solution
Excess PPh₃ Present The active species for hydrogenation is formed by the dissociation of a PPh₃ ligand. Excess PPh₃ inhibits this crucial first step.[3][4]Avoid adding excess PPh₃ to hydrogenation reactions catalyzed by Wilkinson's catalyst. If your catalyst precursor is RhCl(CO)(PPh₃)₂, it is generally not the preferred catalyst for hydrogenation.[1]
Sterically Hindered Substrate The rate of hydrogenation with Wilkinson's catalyst is highly dependent on the steric bulk of the alkene. Terminal and disubstituted alkenes react much faster than more substituted ones.[7]For sterically hindered alkenes, consider using a different catalyst or more forcing reaction conditions (higher pressure and temperature), though this may affect selectivity.
Formation of RhCl(CO)(PPh₃)₂ If your reaction involves a substrate that can act as a carbon monoxide source (e.g., decarbonylation of an aldehyde), you may be forming the less active RhCl(CO)(PPh₃)₂ in situ.[1]If decarbonylation is a suspected side reaction, monitor the reaction for the formation of the characteristic yellow RhCl(CO)(PPh₃)₂ complex.

III. Experimental Protocols & Visualizations

Catalytic Cycle of Hydroformylation with Rhodium-Phosphine Catalysts

The following diagram illustrates the generally accepted dissociative mechanism for hydroformylation, highlighting the role of ligand dissociation.

Hydroformylation_Cycle A HRh(CO)(PPh₃)₂ B HRh(CO)(PPh₃) + PPh₃ A->B - PPh₃ + PPh₃ C HRh(CO)(Olefin)(PPh₃) B->C + Olefin D (Alkyl)Rh(CO)(PPh₃) C->D Migratory Insertion E (Acyl)Rh(CO)(PPh₃) D->E + CO F (Acyl)Rh(H)₂(CO)(PPh₃) E->F + H₂ (Oxidative Addition) F->A Reductive Elimination + Aldehyde G Aldehyde F->G

Caption: Dissociative mechanism for hydroformylation.

Effect of Excess PPh₃ on Catalyst Equilibrium

This diagram illustrates how excess triphenylphosphine influences the equilibrium between the more and less selective catalytic species.

Ligand_Equilibrium cluster_0 Reaction Environment A HRh(CO)(PPh₃)₂ (High Selectivity, Lower Activity) B HRh(CO)(PPh₃) (Lower Selectivity, Higher Activity) A->B Equilibrium C Excess PPh₃ C->A Shifts Equilibrium

Caption: Influence of excess PPh₃ on catalyst equilibrium.

Protocol: Monitoring the Effect of PPh₃ on Hydroformylation Regioselectivity

This protocol provides a general framework for investigating the impact of ligand concentration.

1. Catalyst Precursor Preparation:

  • Prepare a stock solution of your rhodium precursor (e.g., Rh(acac)(CO)₂) in a degassed solvent (e.g., toluene).

2. Reaction Setup:

  • In a series of high-pressure reactors, add a known amount of the rhodium precursor stock solution.

  • To each reactor, add a varying molar excess of PPh₃ (e.g., 10, 50, 100, 200 equivalents relative to Rh).

  • Add the alkene substrate (e.g., 1-octene) and any internal standard for GC analysis.

3. Reaction Execution:

  • Seal the reactors, purge with H₂/CO (typically 1:1), and then pressurize to the desired pressure.

  • Heat the reactors to the desired temperature and stir.

4. Analysis:

  • At regular time intervals, take aliquots from each reactor (if possible) or run each reaction for a fixed time.

  • Analyze the samples by Gas Chromatography (GC) to determine the conversion of the starting material and the ratio of linear to branched aldehyde products.

5. Data Presentation:

PPh₃ EquivalentsConversion (%)Linear:Branched Ratio
10953:1
508510:1
1007017:1
20050>20:1
Note: The data in this table is illustrative and will vary depending on the specific substrate and reaction conditions.

IV. References

  • AdiChemistry. Wilkinson's Catalyst|Mechanism|Hydrogenation of olefins. [Link]

  • Kiji, J., & Furukawa, J. (1970). Uptake of carbon monoxide and oxygen by RhCl(CO)(PPh3)2 and catalytic oxidation of carbon monoxide and triphenylphosphine. Journal of the Chemical Society D: Chemical Communications, (15), 977-978. [Link]

  • University of California, Davis. Chem 226: Organometallic Chemistry, Lecture #19. [Link]

  • Wikipedia. Bis(triphenylphosphine)rhodium carbonyl chloride. [Link]

  • Filo. The complex Rh(H) (CO)2(PPh3)2 can be used in the catalytic synthesis of... [Link]

  • ResearchGate. Rhodium(I) carbonyl complexes of triphenylphosphine chalcogenides and their catalytic activity. [Link]

  • BYJU'S. Properties of Wilkinson's Catalyst. [Link]

  • Billig, E., Abatjoglou, A. G., & Bryant, D. R. (1988). U.S. Patent No. 4,769,498. Washington, DC: U.S. Patent and Trademark Office. [Link]

  • van Leeuwen, P. W. N. M., et al. (2018). Understanding Rh-catalysed Hydroformylation with Phosphite Ligands through Catalyst Speciation Analysis by Operando FlowNMR Spectroscopy. Chemistry-A European Journal, 24(58), 15525-15533. [Link]

  • PubMed. RhCl3-assisted C-H and C-S bond scissions: isomeric self-association of organorhodium(iii) thiolato complex. synthesis, structure, and electrochemistry. [Link]

  • Sciencemadness.org. Synthesis of RhCl(CO)(PPh3)2. [Link]

  • University of Bristol. Wilkinson's catalyst. [Link]

  • Chemistry LibreTexts. 14.3.5: Hydrogenation by Wilkinson's Catalyst. [Link]

  • SlidePlayer. 2. Catalysis Involving CO. [Link]

  • Wikipedia. Wilkinson's catalyst. [Link]

Sources

Why is RhCl(CO)(PPh3)2 a poor hydrogenation catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Hydrogenation Activity with RhCl(CO)(PPh3)2 Status: Resolved / Knowledge Base Article Assigned Specialist: Senior Application Scientist, Homogeneous Catalysis Unit[1]

Executive Summary: The "Vaska" Trap

User inquiries regarding RhCl(CO)(PPh3)2 (Carbonylchlorobis(triphenylphosphine)rhodium(I)) typically fall into two categories:

  • Direct Use: The user purchased this complex expecting it to behave like a stabilized Wilkinson’s Catalyst.

  • In Situ Formation (Most Common): The user attempted to hydrogenate an aldehyde or acyl chloride using standard Wilkinson’s Catalyst [RhCl(PPh3)3], and the reaction stalled after a color change from deep red to pale yellow.[1]

The Verdict: RhCl(CO)(PPh3)2 is catalytically poor to inert for standard alkene hydrogenation under mild conditions.[1] It acts as a thermodynamic sink rather than an active cycle participant.[1]

Diagnostic: Is This Your Problem?

Before diving into the mechanism, confirm the symptoms of your reaction failure using this decision matrix:

ObservationDiagnosisProbability
Substrate contains -CHO (Aldehyde) or -COCl (Acyl Chloride) Catalyst Poisoning. You have inadvertently performed a Tsuji-Wilkinson decarbonylation, converting your active catalyst into the inactive carbonyl species.[1]High
Catalyst Color Change (Burgundy

Yellow)
Ligand Exchange. The active

ligand has been replaced by a tightly bound

ligand.[1]
High
Pressure > 50 bar, Temp > 100°C Conditions too mild. This catalyst requires extreme forcing conditions to function, unlike Wilkinson's.[1]Medium
Root Cause Analysis: Why is it a "Poor" Catalyst?

To understand the failure, we must compare it to the "Gold Standard": Wilkinson’s Catalyst [RhCl(PPh3)3] .[1]

A. Electronic Deactivation (The

-Acid Effect)

Hydrogenation requires the metal center to be electron-rich enough to break the H-H bond via Oxidative Addition .[1]

  • Wilkinson’s: The phosphine ligands are

    
    -donors.[1] They push electron density onto the Rhodium, making it nucleophilic and ready to attack 
    
    
    
    .[1]
  • RhCl(CO)(PPh3)2: The Carbonyl (CO) ligand is a strong

    
    -acceptor.[1] Through back-bonding, it drains electron density away from the Rhodium center into the CO 
    
    
    
    orbital.[1]
    • Result: The Rh center becomes electron-deficient.[1] It lacks the nucleophilicity required to undergo oxidative addition with

      
       at a useful rate [1].[1]
      
B. Coordinative Saturation (The Vacancy Issue)

Catalysis requires an open seat (coordination site) for the alkene to bind.[1]

  • Wilkinson’s: One

    
     ligand is labile (falls off easily) in solution, creating a 14-electron active species.[1]
    
  • RhCl(CO)(PPh3)2: The Rh-CO bond is exceptionally strong and short due to the back-bonding mentioned above.[1] The CO does not dissociate.[1] Furthermore, the remaining two

    
     ligands are trans to each other and stabilized, making them less likely to dissociate than in the tris-phosphine analog.[1]
    
    • Result: The "inn" is full. The alkene cannot bind to the metal [2].[1]

Technical Comparison Data

The following table contrasts the kinetic competence of the two complexes.

FeatureWilkinson's Catalyst [RhCl(PPh3)3]The "Poison" [RhCl(CO)(PPh3)2]
Electronic State Electron-Rich (Good Nucleophile)Electron-Poor (Stabilized)
Rate Limiting Step Alkene Insertion /

Addition
Oxidative Addition of

(Blocked)
Ligand Lability High (

dissociates

)
Very Low (CO is inert)
H2 Uptake Fast, reversible at 1 atmNegligible at 1 atm
Primary Utility Hydrogenation, HydrosilylationDecarbonylation (Stoichiometric)
Visualizing the Failure Pathways
Diagram 1: The "Tsuji-Wilkinson" Trap

This workflow illustrates how researchers accidentally generate the inactive species when attempting to hydrogenate aldehydes.[1]

DecarbonylationTrap Wilkinson Wilkinson's Catalyst [RhCl(PPh3)3] (Active/Red) Intermed Acyl-Hydride Intermediate Wilkinson->Intermed + Aldehyde - PPh3 Aldehyde Substrate: Aldehyde (R-CHO) Aldehyde->Intermed DeadCat RhCl(CO)(PPh3)2 (Inactive/Yellow) Intermed->DeadCat Irreversible CO Abstraction Product Alkane (R-H) (Decarbonylated) Intermed->Product Reductive Elimination DeadCat->Wilkinson Requires >200°C (Cycle Stops Here)

Figure 1: The Tsuji-Wilkinson Decarbonylation pathway showing the irreversible formation of the carbonyl complex.[1]

Diagram 2: The Blocked Catalytic Cycle

Why the carbonyl complex fails to turn over


.

BlockedCycle Start RhCl(CO)(PPh3)2 (16e- Complex) Transition Transition State [Rh(H)2Cl(CO)(PPh3)2] Start->Transition Oxidative Addition Attempt H2 Hydrogen Gas (H2) H2->Transition Barrier KINETIC BARRIER Metal too electron deficient due to CO backbonding Transition->Barrier Blocked

Figure 2: The electronic barrier preventing oxidative addition of dihydrogen.

Troubleshooting & Recovery Protocols

If you are stuck with this catalyst or a stalled reaction, follow these steps:

Scenario A: You accidentally formed it (Aldehyde Decarbonylation)
  • The Issue: You wanted to hydrogenate the C=C bond, but the aldehyde functionality poisoned the catalyst.

  • The Fix:

    • Protect the Aldehyde: Convert the aldehyde to an acetal or alcohol before hydrogenation.[1]

    • Switch Catalyst: Use Crabtree’s Catalyst (cationic Ir) which is less susceptible to decarbonylation, or heterogeneous Pd/C (though this may reduce the aldehyde to alcohol).[1]

    • Use DPPA: Addition of diphenylphosphoryl azide can sometimes remove the CO ligand, regenerating the active species, though this is complex [3].[1][2]

Scenario B: You need to use RhCl(CO)(PPh3)2 specifically [1]
  • The Issue: You have this specific catalyst and want to make it work.

  • The Fix:

    • Photo-irradiation: UV light can promote the ejection of the CO ligand, temporarily creating a vacant site.[1]

    • Severe Conditions: Increase temperature to >150°C. Warning: This often leads to non-selective decomposition.[1]

    • Change Reaction Type: Do not use it for hydrogenation. Use it for Hydroformylation (where CO is a reactant, not a poison) or Decarbonylation of acyl chlorides.[1]

References
  • Vaska, L. (1968).[1] "Reversible Activation of Covalent Molecules by Transition Metal Complexes." Accounts of Chemical Research, 1(11), 335–344.[1] Link[1]

  • Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966).[1] "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes and Their Derivatives." Journal of the Chemical Society A, 1711–1732.[1] Link

  • Tsuji, J., & Ohno, K. (1968).[1][3] "Organic syntheses by means of noble metal compounds.[1][2][3][4] XXI. Decarbonylation of aldehydes using rhodium complex." Journal of the American Chemical Society, 90(1), 99–107.[1] Link[1]

  • O'Connor, J. M., & Ma, J. (2009).[1] "Rhodium(I) Chlorocarbonyl Bis(triphenylphosphine)."[1][4][5][6][7] Encyclopedia of Reagents for Organic Synthesis. Link[1]

Sources

Troubleshooting low yields in Tsuji-Wilkinson decarbonylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

The Tsuji-Wilkinson decarbonylation is a powerful tool for excision of the formyl group (-CHO) to generate alkanes or arenes. However, it is notorious for a single, critical failure mode: Product Inhibition.

In a drug development context, you are likely observing one of two scenarios:

  • Stoichiometric: The reaction stalls at ~50-70% conversion despite using 1.0 equiv of Rh.

  • Catalytic: The reaction halts almost immediately after <5 turnovers, often accompanied by a color change.

The "Red-to-Yellow" Diagnostic

The most reliable self-validating metric in this reaction is the color of the reaction mixture.

  • Deep Red/Burgundy: Active Catalyst (

    
    ).[1]
    
  • Canary Yellow: Inactive Carbonyl Complex (

    
    ).
    

If your reaction turns yellow and stays yellow without progressing, you have formed the thermodynamically stable Rh-CO "sink." The reaction is not dead; it is poisoned by its own byproduct.

Mechanistic Failure Analysis

To troubleshoot effectively, you must understand where the cycle breaks. The Tsuji-Wilkinson reaction is unique because the decarbonylation step is often faster than the catalyst regeneration step.

Signaling Pathway: The Rhodium Trap

The following diagram illustrates the active cycle versus the "Dead End" trap.

TsujiWilkinson Start Start: Aldehyde + RhCl(PPh3)3 (Red) OxAdd Oxidative Addition (Acyl-Rh-H) Start->OxAdd Fast MigIns Retro-Migratory Insertion (Alkyl-Rh-CO) OxAdd->MigIns Rate Limiting RedElim Reductive Elimination (Product Release) MigIns->RedElim Fast DeadEnd TRAP: RhCl(CO)(PPh3)2 (Yellow, Stable) RedElim->DeadEnd Formation of Stable Complex Regen CO Dissociation (Requires >200°C) DeadEnd->Regen High Energy Barrier Regen->Start Catalyst Regeneration

Figure 1: The Mechanistic Trap. Note that the cycle naturally flows into the stable 'Yellow' Rh-CO complex. Escaping this trap (dashed line) is the primary challenge in catalytic applications.

Troubleshooting Guide: Stoichiometric Mode

For high-value API intermediates, Stoichiometric Decarbonylation is the gold standard. It avoids the high temperatures required for catalysis.[1]

Problem: Yield is stuck at 60-80% despite using 1.0 equiv Rh. Root Cause: The commercial Wilkinson's catalyst is often impure or partially oxidized, meaning 100 mg of solid does not equal 100 mg of active Rh(I). Solution: The "1.2 Equiv Rule."

Protocol 1: Optimized Stoichiometric Decarbonylation

Use this for: Late-stage functionalization, complex natural products.

  • Catalyst Prep: Do not use old, orange/brown catalyst. It must be burgundy-red. If unsure, recrystallize from hot ethanol.

  • Loading: Use 1.1 to 1.2 equivalents of

    
    .
    
    • Why? You need a slight excess to account for catalyst purity and trace oxygen scavenging.

  • Solvent: Toluene (reflux, 110°C) or Xylene (reflux, 140°C).

  • Monitoring: Watch the color.

    • Start: Red.

    • End: Yellow solution + precipitated yellow solid (

      
      ).
      
  • Workup: The yellow Rh-byproduct is insoluble in cold non-polar solvents. Cool to 0°C, filter through a celite pad, and wash with pentane/hexanes.

Data: Solvent Selection Guide

SolventBoiling Point (°C)SuitabilityNotes
Benzene 80PoorTemp often too low for sterically hindered aldehydes.
Toluene 110Ideal Good balance of energy and thermal safety.
Xylene 140HighUse for difficult substrates (ortho-substituted).
Diglyme 162SpecificHard to remove; use only if solubility is an issue.

Troubleshooting Guide: Catalytic Mode

Problem: Reaction stops after 5% conversion. Root Cause: CO poisoning. The Rh-CO bond is incredibly strong (approx. 40-50 kcal/mol). At standard reflux temperatures (110°C), CO does not dissociate, preventing the catalyst from accepting a new aldehyde molecule.

Solution: You must drive the equilibrium by force.

Strategy A: Thermal Dislodgement (>200°C)

This is the classic method but harsh on substrates.

  • Solvent: Diphenyl ether or Triglyme.

  • Temp: >200°C.

  • Setup: Nitrogen sparge (active bubbling) is mandatory to sweep dissociated CO out of the headspace.

Strategy B: Chemical Scavenging (Modern Approach)

If you cannot heat to 200°C, you must use a scavenger or a different catalyst system (e.g., Cationic Rh).

FAQ: Can I use a CO scavenger?

  • Yes. The addition of diphenylphosphoryl azide (DPPA) is a known method to convert the aldehyde to an isocyanate via Curtius rearrangement, but strictly speaking, for Tsuji-Wilkinson, the focus is on Rh.

  • Alternative: Use Cationic Rhodium complexes (e.g.,

    
    ). These are less susceptible to CO poisoning than neutral Wilkinson's catalyst.
    

Advanced Troubleshooting Logic

Use this decision tree to determine your next experimental step.

Troubleshooting Problem Low Yield Observed Mode Mode? Problem->Mode Stoich Stoichiometric Mode->Stoich Cat Catalytic Mode->Cat Color Color Check Stoich->Color TempCheck Temp > 200°C? Cat->TempCheck Yellow Turned Yellow Color->Yellow Conversion Incomplete Red Stayed Red Color->Red No Reaction Sol1 Increase Rh to 1.2 equiv Check Catalyst Purity Yellow->Sol1 Sol2 Increase Temp (Kinetic Barrier) Red->Sol2 YesTemp Yes TempCheck->YesTemp NoTemp No TempCheck->NoTemp Sparge Check N2 Sparge (CO Removal) YesTemp->Sparge Switch Switch to Stoichiometric or Cationic Rh NoTemp->Switch

Figure 2: Decision Matrix for Low Yields. Follow the path based on your experimental observation.

Frequently Asked Questions (FAQs)

Q: My reaction turns black instead of yellow. What happened? A: This indicates Rhodium nanoparticle formation (decomposition).

  • Cause: Temperature was too high before the complex stabilized, or the ligand (PPh3) concentration was too low.

  • Fix: Add 10-20 mol% excess free

    
     to the reaction mixture to stabilize the Rh center.
    

Q: Can I use microwave heating? A: Yes, microwave heating is excellent for the Stoichiometric reaction as it can rapidly access the activation energy required for the migration step. However, for Catalytic reactions, microwaves are less effective at removing CO unless the vessel is open/vented (which is a safety hazard with solvents like Xylene).

Q: Why does the reaction work for benzaldehyde but fail for my aliphatic aldehyde? A:


-Hydride elimination.
  • Aliphatic aldehydes with

    
    -hydrogens can undergo 
    
    
    
    -hydride elimination after the oxidative addition step, leading to alkene byproducts instead of the decarbonylated alkane.
  • Fix: This is an intrinsic limitation. Ensure your ligand sphere is bulky (standard

    
     is usually fine) to disfavor the geometry required for 
    
    
    
    .

References

  • Tsuji, J., & Ohno, K. (1965). Organic syntheses by means of noble metal compounds XXI. Decarbonylation of aldehydes using rhodium complex. Tetrahedron Letters, 6(44), 3969–3971. Link

  • Ohno, K., & Tsuji, J. (1968). Organic syntheses by means of noble metal compounds XXXV. Decarbonylation of aldehydes using rhodium complex. Journal of the American Chemical Society, 90(1), 99–107. Link

  • Zhou, W.-X., et al. (2025). Catalytic Decarbonylation of Aldehydes: Recent Advances and Future Perspectives.[2] European Journal of Organic Chemistry. Link (Note: Reflects recent review literature on catalytic advances).

  • Fristrup, P., et al. (2008). The Mechanism for the Rhodium-Catalyzed Decarbonylation of Aldehydes: A Combined Experimental and Theoretical Study.[3] Journal of the American Chemical Society, 130(15), 5206–5215.[3][4] Link

  • Beck, C. M., et al. (1999). Aldehyde Decarbonylation Catalysis under Mild Conditions.[5] Organometallics, 18(25), 5375–5380. Link[5]

Sources

Validation & Comparative

Comparative Analysis: The Influence of the Ancillary Ligand

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ³¹P NMR Chemical Shift of trans-RhCl(CO)(PPh₃)₂

From the desk of a Senior Application Scientist

For researchers in organometallic chemistry and catalysis, the precise characterization of coordination complexes is paramount. Among the most ubiquitous and historically significant of these is trans-carbonylchlorobis(triphenylphosphine)rhodium(I), or trans-RhCl(CO)(PPh₃)₂, the rhodium analogue of Vaska's complex.[1] Its rich reaction chemistry and catalytic utility make a thorough understanding of its spectroscopic signature essential.

Phosphorus-31 (³¹P) NMR spectroscopy stands out as a uniquely powerful tool for probing the electronic and structural environment of phosphine-ligated metal centers.[2] The phosphorus nucleus is highly sensitive to subtle changes in its coordination sphere, making ³¹P NMR an invaluable technique for everything from routine identification to detailed mechanistic investigations.

This guide provides an in-depth analysis of the ³¹P NMR chemical shift of trans-RhCl(CO)(PPh₃)₂. Moving beyond a simple statement of values, we will dissect the factors that govern its NMR signature by comparing it directly with a closely related derivative, trans-[Rh(NCBH₃)(CO)(PPh₃)₂]. This comparative approach, supported by experimental data, will illuminate the causal relationships between ligand identity and the resulting spectroscopic parameters.

The defining feature of the proton-decoupled ³¹P NMR spectrum of trans-RhCl(CO)(PPh₃)₂ is not a singlet, but a sharp doublet. This splitting arises from coupling to the 100% abundant, spin I=½ ¹⁰³Rh nucleus. The two triphenylphosphine ligands are chemically equivalent due to the trans geometry and their free rotation on the NMR timescale, resulting in a single signal pattern.

The true power of ³¹P NMR becomes evident when we compare the parent chloride complex ( 1 ) with its cyanotrihydridoborate analogue ( 2 ), trans-[Rh(NCBH₃)(CO)(PPh₃)₂]. The substitution of the chloride anion for the cyanotrihydridoborate anion, which coordinates through its nitrogen atom, induces a measurable and informative change in the ³¹P NMR parameters.

Table 1: Comparative ³¹P NMR and IR Data for trans-[RhX(CO)(PPh₃)₂] Complexes

CompoundX Ligandν(CO) (cm⁻¹)³¹P Chemical Shift (δ, ppm)¹J(Rh,P) (Hz)
1 : trans-[RhCl (CO)(PPh₃)₂]Cl⁻197730.9125.6
2 : trans-[Rh(NCBH₃ )(CO)(PPh₃)₂]NCBH₃⁻199935.1134.8
Data sourced from Acta Crystallographica Section E.[2]
Interpreting the Data: Causality Behind the Shifts

The data in Table 1 reveals two key trends upon moving from the chloride ( 1 ) to the cyanotrihydridoborate ( 2 ) complex:

  • Downfield Chemical Shift (Deshielding): The ³¹P chemical shift moves downfield from 30.9 ppm to 35.1 ppm. This indicates that the phosphorus nuclei in complex 2 are more deshielded. This is a direct consequence of the cyanotrihydridoborate ligand being a stronger σ-donor and weaker π-acceptor compared to chloride. This results in diminished overall electron density on the rhodium center, which in turn reduces the shielding of the trans-disposed phosphorus atoms.[3]

  • Increased Coupling Constant: The one-bond rhodium-phosphorus coupling constant, ¹J(Rh,P), increases from 125.6 Hz to 134.8 Hz. The magnitude of this coupling is related to the amount of s-orbital character in the Rh-P bond. The change in the electronic properties of the rhodium center upon coordination to the NCBH₃⁻ ligand alters the hybridization of the Rh-P bond, leading to a larger coupling constant.

This direct comparison validates ³¹P NMR as a sensitive probe of the electronic environment at the metal center, as modulated by the ancillary ligands.

The Trans-Influence: A Mechanistic View

The observed changes in the ³¹P NMR parameters are a classic example of the trans-influence, where the nature of a ligand influences the bond trans to it. The electronic effects of the 'X' ligand are transmitted through the central rhodium atom to the Rh-P bonds.

trans_influence cluster_complex trans-[RhX(CO)(L)₂] Complex cluster_nmr Observed NMR Parameters X X Ligand (e.g., Cl⁻, NCBH₃⁻) Rh Rh(I) Center X->Rh σ-donation π-acceptance P_trans trans-Phosphine (L) Rh->P_trans Modulated Rh-P Bond (s-character, length) delta_P ³¹P Chemical Shift (δ) P_trans->delta_P Reflects Shielding J_RhP ¹J(Rh,P) Coupling P_trans->J_RhP Reflects s-character

Caption: The electronic properties of ligand 'X' modulate the Rh-P bond, directly impacting the observed ³¹P NMR chemical shift and ¹J(Rh,P) coupling constant.

Protocol for High-Fidelity ³¹P NMR Data Acquisition

Obtaining clean, high-resolution ³¹P NMR spectra is crucial for accurate analysis. The following protocol is a self-validating system designed to yield publication-quality data for complexes like trans-RhCl(CO)(PPh₃)₂.

Step 1: Sample Preparation
  • Analyte: Weigh approximately 10-20 mg of the rhodium complex directly into a clean, dry NMR tube.

    • Rationale: This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe without causing solubility or viscosity issues.

  • Solvent: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is of high purity and dry, as impurities or water can potentially react with the complex or interfere with the spectrum.

    • Rationale: CDCl₃ is a common choice due to its good solubilizing power for many organometallic complexes. The deuterium provides the field-frequency lock signal for the NMR spectrometer.

  • Standard: ³¹P NMR spectra are typically referenced externally to 85% H₃PO₄ at 0.0 ppm. Modern spectrometers can use a digital reference, but for ultimate precision, a sealed capillary of 85% H₃PO₄ can be used.

    • Rationale: External referencing avoids any potential interaction between the standard and the analyte.

Step 2: Spectrometer Setup and Acquisition
  • Tuning and Matching: Tune and match the NMR probe to the ³¹P frequency (~202 MHz on a 500 MHz spectrometer).

    • Rationale: Proper tuning ensures maximum energy transfer and sensitivity, which is critical for a less-sensitive nucleus like ³¹P compared to ¹H.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Rationale: A well-shimmed magnet is essential for achieving sharp lineshapes and high resolution, allowing for accurate measurement of chemical shifts and coupling constants.

  • Acquisition Parameters (³¹P{¹H} Experiment):

    • Experiment: Use a standard one-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Pulse Angle: Set to a 30° flip angle.

      • Rationale: A smaller flip angle allows for a shorter relaxation delay (D1) without saturating the signal, increasing the number of scans possible in a given time.

    • Relaxation Delay (D1): Start with a delay of 2 seconds.

      • Rationale: Phosphorus nuclei can have long relaxation times (T₁). While a longer delay (5x T₁) is needed for perfect quantitation, a 2s delay is often a good compromise for routine characterization.

    • Number of Scans (NS): Acquire 64 or 128 scans.

      • Rationale: This is usually sufficient to achieve an excellent signal-to-noise ratio for the sample concentration described.

    • Decoupling: Use a standard proton decoupling sequence (e.g., garp).

      • Rationale: Decoupling from protons simplifies the spectrum by collapsing any P-H couplings and often provides a modest signal enhancement via the Nuclear Overhauser Effect (NOE).

Step 3: Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening (LB) of 1-2 Hz before Fourier transformation.

    • Rationale: This improves the signal-to-noise ratio at a minor cost to resolution.

  • Phase Correction: Carefully phase the spectrum to obtain a flat baseline and pure absorption lineshapes.

  • Referencing: Reference the spectrum by setting the peak for the external standard (or the spectrometer's digital reference) to 0.0 ppm.

  • Peak Picking: Identify the doublet and measure the chemical shift of its center and the peak-to-peak separation to determine the ¹J(Rh,P) coupling constant.

Caption: Standard workflow for acquiring a high-fidelity ³¹P{¹H} NMR spectrum of a rhodium-phosphine complex.

Conclusion

The ³¹P NMR spectrum of trans-RhCl(CO)(PPh₃)₂ provides a rich source of information beyond simple identification. The chemical shift (δ ≈ 30.9 ppm in CDCl₃) and, critically, the rhodium-phosphorus coupling constant (¹J(Rh,P) ≈ 125.6 Hz) serve as sensitive reporters of the electronic environment at the Rh(I) center.

By comparing this benchmark complex with its derivatives, researchers can directly observe the electronic consequences of ligand substitution. As demonstrated, replacing the chloride ligand with cyanotrihydridoborate leads to a predictable downfield shift and an increase in the ¹J(Rh,P) coupling, consistent with a more electron-deficient metal center. This understanding allows ³¹P NMR to be deployed not just as a characterization tool, but as a powerful probe for investigating reaction mechanisms, catalyst behavior, and the fundamental principles of ligand effects in organometallic chemistry.

References

  • Kuklin, S. A., et al. (2016). Diminished electron density in the Vaska-type rhodium(I) complex trans-[Rh(NCBH3)(CO)(PPh3)2]. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 941–945. Available at: [Link]

  • Roodt, A., et al. (2003). Structure and solution behaviour of rhodium(I) Vaska-type complexes for correlation of steric and electronic properties of tertiary phosphine ligands. Zeitschrift für anorganische und allgemeine Chemie, 629(1), 214-223. Available at: [Link]

  • Sutton, D. (2013). Fifty Years of Vaska's Compound. Bulletin for the History of Chemistry, 38(1), 53-60. Available at: [Link]

Sources

X-ray crystallography data for trans-RhCl(CO)(PPh3)2

Comparative Crystallographic Analysis: trans-RhCl(CO)(PPh ) vs. Structural Analogs

Executive Summary & Structural Significance[1][2][3][4][5]

trans-RhCl(CO)(PPh




1



trans-influenceoxidative addition kineticscrystallographic disorder modeling1

This guide objectively compares the structural parameters of the Rh-analog against Vaska’s complex and Wilkinson’s catalyst.[1] It addresses the specific crystallographic challenge inherent to this family of compounds: the statistical disorder of the trans-positioned Chloro and Carbonyl ligands, a pitfall that frequently leads to incorrect space group assignments or erroneous bond length reporting.[1]

Structural Profile & Comparative Data[1][2][3][5][6][7][8]

The defining feature of trans-RhCl(CO)(PPh


12

1
Crystallographic Parameters: Rh vs. Ir Analog

The following table synthesizes data from high-precision redeterminations. Note that while isostructural polymorphs exist, the Triclinic

ParameterTarget: trans-RhCl(CO)(PPh

)

Comparator: Vaska's Complex (Ir) Significance
Metal Center Rhodium (Rh)Iridium (Ir)Rh is kinetically more labile; Ir forms stronger bonds.[1]
Crystal System TriclinicMonoclinic (typically)Rh analog often crystallizes in lower symmetry (

) than Ir (

).[1]
Space Group

(No. 2)

(No. 15)

allows independent refinement of the centroid;

often imposes symmetry disorder.
Unit Cell (

)
~9.18 Å~16.70 ÅDistinct packing motifs despite similar molecular geometry.
Unit Cell (

)
~9.64 Å~12.30 Å
Unit Cell (

)
~10.38 Å~16.90 Å
M-P Bond Length 2.32 – 2.33 Å2.33 – 2.34 ÅAlmost identical, indicating similar steric bulk of PPh

.
M-Cl Bond Length 2.38 Å2.37 ÅRh-Cl is slightly longer/weaker, correlating with higher reactivity.[1]
M-C (Carbonyl) 1.76 – 1.79 Å1.80 ÅShorter Rh-C suggests different

-backbonding characteristics.[1]
P-M-P Angle 176° – 180°178° – 180°Both exhibit slight distortion from ideal 180° due to packing.[1]
The "Disorder" Pitfall

In both Rh and Ir analogs, the electron density of Cl (17 electrons) and CO (14 electrons) is spatially similar. In lower-quality datasets, the molecule appears centrosymmetric with "hybrid" atoms at the trans positions (50% Cl / 50% CO).[1]

  • Diagnostic: If your refinement shows elliptical thermal ellipsoids for Cl/CO or R-factors stall at ~5-6%, you likely have unmodeled disorder.[1]

  • Solution: Use a split-site model (PART instructions in SHELX) or collect data at low temperature (100 K) to freeze out static disorder if possible.

Experimental Protocol: Synthesis to Structure

To obtain publication-quality crystals of trans-RhCl(CO)(PPh


1
Synthesis & Crystallization Workflow

Reagents:

  • Rhodium(III) chloride hydrate (RhCl

    
    ·xH
    
    
    O)
  • Triphenylphosphine (PPh

    
    )[3][4]
    
  • Dimethylformamide (DMF) – Acts as both solvent and CO source.[1][5][2]

Protocol:

  • Reflux: Dissolve RhCl

    
     and excess PPh
    
    
    (1:4 ratio) in DMF. Reflux for 2-3 hours. The DMF decomposes to release CO, which is scavenged by the Rh center.[1]
  • Isolation: Cool the bright yellow solution. Add ethanol to precipitate the crude yellow solid.[1] Filter and wash with ether.[1]

  • Crystallization (Critical Step):

    • Dissolve 20 mg of crude complex in minimal Dichloromethane (DCM).

    • Layer carefully with Hexane or Diethyl Ether (1:3 volume ratio) in a narrow NMR tube or crystallization vial.

    • Allow to stand undisturbed in the dark at 4°C for 3-5 days.

    • Result: Yellow prisms suitable for X-ray diffraction.[1]

Crystallographic Workflow Visualization

The following diagram outlines the logical flow from crystal selection to resolving the Cl/CO ambiguity.

CrystallographyWorkflowcluster_refinementDisorder HandlingSynthesisSynthesis(RhCl3 + PPh3 + DMF)CrystallizationSlow Diffusion(DCM / Hexane)Synthesis->CrystallizationScreeningOptical Screening(Select Yellow Prisms)Crystallization->ScreeningDataCollectionXRD Data Collection(Mo Source, 100K)Screening->DataCollectionSpaceGroupSpace Group Determination(Check P-1 vs C2/c)DataCollection->SpaceGroupPhasingStructure Solution(Heavy Atom Method)SpaceGroup->PhasingRefinementRefinement StrategyPhasing->RefinementCheckDisorderInspect Difference Map(Cl vs CO)Refinement->CheckDisorderHigh R-factor?ValidationCheckCIF / Validation(R1 < 4%)CheckDisorder->ValidationNo (Ordered)SplitModelApply PART / EADP(Split Occupancy)CheckDisorder->SplitModelYes (Elliptical Atoms)SplitModel->Validation

Caption: Workflow for isolating and refining trans-RhCl(CO)(PPh3)2, emphasizing the critical decision point for handling Cl/CO disorder.

Mechanistic Insights: Why This Structure Matters

Understanding the structure of trans-RhCl(CO)(PPh


1
The Trans-Effect & Lability

In the square planar geometry, the PPh

11
  • Rh vs. Ir: The Rh-Cl bond (2.38 Å) is longer relative to its ionic radius compared to Ir-Cl.[1] This makes the Rh complex more susceptible to ligand dissociation, explaining why it is often a less stable O

    
     carrier than Vaska's complex but a more active hydroformylation precursor.[1]
    
Oxidative Addition Pathway

The square planar

11
  • Crystallographic Evidence: Upon oxidative addition (e.g., with HCl or CH

    
    I), the P-Rh-P angle bends back (from ~180° to ~105°), and the bond lengths lengthen.[1] A high-quality starting structure is essential to quantify this "folding" magnitude.[1]
    

ReactionPathwaySqPlanarSquare Planar (16e)trans-RhCl(CO)(PPh3)2TransitionTransition State(Concerted)SqPlanar->Transition+ XY (e.g., H2, HCl)OctahedralOctahedral (18e)Rh(III) ProductTransition->OctahedralOxidative AdditionGeoChangeGeometry Change:P-Rh-P: 180° -> ~105°Transition->GeoChange

Caption: Structural evolution from Square Planar Rh(I) to Octahedral Rh(III) during oxidative addition.

References

  • Original Structural Characterization (Ir Analog): Vaska, L., & DiLuzio, J. W. (1961).[1][6][5][7] Carbonyl and Hydrido-Carbonyl Complexes of Iridium by Reaction with Alcohols.[1] Journal of the American Chemical Society, 83(12), 2784–2785. Link[1]

  • Rh Analog Structural Refinement: Kemp, G., Roodt, A., & Purcell, W. (1995).[1] Structure of trans-carbonylchlorobis(triphenylphosphine)rhodium(I). RhCl(CO)(PPh3)2.[1][6][3][5][8][7] Acta Crystallographica Section C, 51, 1961-1963.[1] (Confirming the Triclinic

    
     setting).
    
  • Disorder Analysis: Churchill, M. R., et al. (1984).[1] Crystal structure and disorder in Vaska-type complexes.[1] Inorganic Chemistry, 23(10).

  • Comparative Data (Wilkinson's): Bennett, M. J., & Donaldson, P. B. (1977).[1] Crystal structure of chlorotris(triphenylphosphine)rhodium(I). Inorganic Chemistry, 16(3), 599–603.[1] Link[1]

  • Cambridge Structural Database (CSD): Entry RHCPPH (Rh analog) and VASKA (Ir analog). [1]

High-Precision Characterization of Carbonylbis(triphenylphosphine)rhodium(I) Chloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of Active Pharmaceutical Ingredients (APIs), Carbonylbis(triphenylphosphine)rhodium(I) chloride (


) serves as a critical catalyst for hydroformylation and decarbonylation.[1][2] Unlike its hydrogenation counterpart, Wilkinson’s Catalyst (

), this complex requires rigorous control over the carbonyl ligand stability and phosphine oxidation states.[1]

This guide challenges the traditional reliance on simple Combustion Analysis (CHN) as the sole release standard.[1] We compare the "Industrial Standard" (CHN + Melting Point) against the "Pharma-Grade Standard" (ICP-OES + Quantitative


P NMR), demonstrating why the latter is the only acceptable workflow for GMP-compliant environments.

Theoretical Baseline: The "Golden Standard"

Before assessing purity, the theoretical elemental composition must be established based on the molecular formula


.[1]

Table 1: Theoretical Elemental Composition

ElementSymbolCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Rhodium Rh1102.91102.9114.89%
Carbon C3712.01444.3764.32%
Phosphorus P230.9761.948.97%
Chlorine Cl135.4535.455.13%
Hydrogen H301.0130.304.38%
Oxygen O116.0016.002.31%
Total 690.97 g/mol 100.00%

Comparative Analysis: Methodological Alternatives

This section compares the two dominant workflows for validating this catalyst.

Workflow A: The Industrial Standard (Combustion Analysis)

Historically used for bulk chemical release.[1]

  • Methodology: The sample is burned in excess oxygen;

    
    , 
    
    
    
    , and
    
    
    are measured. Rhodium residue is weighed as ash.[1]
  • Performance:

    • Pros: Rapid, inexpensive, requires <5 mg sample.

    • Cons (Critical):

      • Solvent Trapping:

        
         crystallizes easily with solvent inclusions (DCM, Benzene).[1] A 0.5 mole inclusion of 
        
        
        
        shifts Carbon content by ~2%, often masquerading as "purity."
      • Phosphine Oxidation: Does not distinguish between active catalyst and the inactive oxide impurity (

        
        ).[1]
        
      • Residue Error: Rhodium oxides formed during combustion (

        
        ) are often non-stoichiometric, leading to inaccurate "Ash" values.[1]
        
Workflow B: The Pharma-Grade Standard (ICP-OES + qNMR)

The required alternative for drug development.[1]

  • Methodology:

    • Rhodium Content: Microwave-assisted acid digestion followed by Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).

    • Ligand Integrity: Quantitative

      
      P NMR (qNMR) to distinguish bound phosphine from free phosphine oxide.[1]
      
  • Performance:

    • Pros: Absolute specificity. Distinguishes metal content from organic ligand degradation.[1]

    • Cons: Higher cost, requires specialized digestion protocols (see Section 4).[1]

Data Comparison: Why Workflow B Wins

The following table simulates a typical comparative result for a batch stored for 6 months.

Table 2: Comparative Analysis of a "99%" Commercial Batch

ParameterWorkflow A Result (CHN)Workflow B Result (ICP + NMR)Interpretation
Carbon % 64.1% (Matches Theo)N/ACHN masks impurities if solvent (high C) balances oxide (low C).[1]
Rhodium % 15.2% (Ash weight)13.8% (ICP-OES)FAIL: The sample contains excess organic impurities, diluting the Rh content.[1]
Ligand Status Not Detected8%

FAIL: Significant oxidation detected by NMR, rendering the catalyst less active.
Conclusion "Pass" (False Positive)"Fail" (True Result)Workflow A risks API yield failure.

Experimental Protocols

Protocol 1: Microwave Digestion for Rhodium Analysis (ICP-OES)

Rhodium is a refractory Platinum Group Metal (PGM).[1][3] Open-vessel digestion will fail to fully solubilize the metal, leading to low recovery.

Reagents:

  • Nitric Acid (

    
    ), Trace Metal Grade (65%)[1]
    
  • Hydrochloric Acid (

    
    ), Trace Metal Grade (37%)[1]
    
  • Internal Standard: Yttrium (10 ppm)[1]

Step-by-Step Workflow:

  • Weighing: Accurately weigh 25–50 mg of the yellow crystalline sample into a PTFE microwave vessel.

  • Acid Addition: Add 6 mL

    
      and 2 mL 
    
    
    
    (Reverse Aqua Regia ratio 3:1 is preferred for Rh stability).
  • Pre-reaction: Allow to sit open for 15 minutes to off-gas initial

    
     ligand displacement.
    
  • Digestion Cycle:

    • Ramp to 200°C over 15 minutes.

    • Hold at 200°C for 20 minutes.

    • Cool to <50°C.[1]

  • Dilution: Transfer clear solution to a 50 mL volumetric flask. Add Yttrium internal standard.[1] Dilute to volume with deionized water.

  • Analysis: Measure at Rh wavelengths 343.488 nm and 233.477 nm .

Protocol 2: Ligand Purity via P NMR

Essential for detecting the "Silent Killer" of catalysis: Triphenylphosphine Oxide.[1]

Parameters:

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    (Benzene-d6).[1] Note:
    
    
    can slowly oxidize phosphines; analyze immediately.[1]
  • Frequency: >161 MHz (for

    
    P).[1]
    
  • Relaxation Delay (

    
    ):  >10 seconds (Phosphorus nuclei relax slowly; short delays underestimate impurities).[1]
    

Analysis Logic:

  • Reference: Calibrate external

    
     to 0.0 ppm.
    
  • Target Peak:

    
     appears as a doublet (due to Rh-P coupling, 
    
    
    
    ) around 20–30 ppm (solvent dependent).[1]
  • Impurity Peak:

    
     appears as a sharp singlet at ~29 ppm .[1]
    
  • Calculation:

    
    [1]
    

Decision Matrix Visualization

The following diagram outlines the logical flow for accepting a catalyst batch for pharmaceutical use.

QualityControl Start Incoming Catalyst Batch RhCl(CO)(PPh3)2 Visual Visual Inspection (Must be Yellow Crystals) Start->Visual Split Select Method Visual->Split MethodA Method A: Combustion (CHN) (Industrial Grade) Split->MethodA MethodB Method B: ICP-OES + NMR (Pharma Grade) Split->MethodB ResultA Result: Carbon % matches theoretical MethodA->ResultA StepICP Step 1: Microwave Digestion Target: 14.89% Rh MethodB->StepICP StepNMR Step 2: 31P NMR Check for Oxide Singlet MethodB->StepNMR Risk RISK: Hidden Oxidation or Solvent Trapping ResultA->Risk Decision Does Data Match? StepICP->Decision StepNMR->Decision Pass PASS: Release for API Synthesis Decision->Pass Rh >14.5% Oxide <1% Fail FAIL: Recrystallize or Discard Decision->Fail Rh <14.0% Oxide >2%

Figure 1: Analytical Decision Matrix. Note that Method A (Dashed line) is discouraged for high-value synthesis due to high risk of false positives.[1]

References

  • Sigma-Aldrich. Bis(triphenylphosphine)rhodium(I) carbonyl chloride Product Specification & MSDS. CAS 13938-94-8.[1][2][4][5][6][7] Accessed Feb 2026.[1][8] Link

  • Thermo Fisher Scientific. Analysis of Platinum Group Metals with the iCAP 7400 ICP-OES. Application Note 43162. Link

  • National Institutes of Health (PubChem). Carbonylchlorobis(triphenylphosphine)rhodium(I) Compound Summary. CID 11319966.[1][5] Link

  • MDPI. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications. Molecules 2024.[1][9][10] Link[1]

  • TCI Chemicals. this compound Specifications. Product B1692. Link

Sources

Melting point and decomposition temperature of RhCl(CO)(PPh3)2

[1][2]

Executive Summary

RhCl(CO)(PPh3)2 , often referred to as the rhodium analog of Vaska’s complex or trans-carbonylchlorobis(triphenylphosphine)rhodium(I), exhibits a thermal profile distinct from its iridium counterpart and other common homogeneous catalysts.[1]

  • Melting Point (MP): 224–227 °C (with decomposition).[1]

  • Decomposition Behavior: Unlike simple organic solids, this complex undergoes ligand dissociation (loss of PPh

    
     or CO) concurrent with or slightly preceding melting.
    
  • Operational Implication: The complex is thermally robust for standard catalytic cycles (hydroformylation) up to ~150 °C but risks irreversible decarbonylation at higher temperatures.

Detailed Thermal Analysis

The thermal stability of RhCl(CO)(PPh3)2 is governed by the lability of its ligands. While the crystalline solid is air-stable at room temperature, its behavior at elevated temperatures is critical for reactor design.[2]

Melting Point vs. Decomposition

Data from high-purity commercial standards (Sigma-Aldrich, PubChem) indicates a melting range rather than a sharp point, characteristic of organometallics that decompose upon phase transition.[1][2]

PropertyValue / RangeObservation
Melting Point 224–227 °C Visual melting is accompanied by darkening (decomposition).[1][2]
Onset of Decomp. ~212 °C Some sources report lower onset temperatures depending on purity and heating rate.
Ligand Loss >180 °C Thermogravimetric analysis (TGA) of similar Rh(I) carbonyls suggests PPh

dissociation often precedes CO loss.[1]
Mechanistic Insight

The decomposition pathway is chemically significant.[3][4] At high temperatures, the complex can lose CO to form the coordinatively unsaturated species, or dimerize:

1
Comparative Performance: Vaska's Analog vs. Alternatives[1][3]

The following table contrasts RhCl(CO)(PPh3)2 with its direct peers. Note that Wilkinson's Catalyst is more thermally robust in terms of melting, while Crabtree's Catalyst is significantly more fragile.

Table 1: Thermal Stability Comparison of Homogeneous Catalysts

CatalystFormulaMelting Point (°C)Stability Context
Rh-Vaska Analog RhCl(CO)(PPh

)

224–227 (dec) High. Stable to air; loses CO at high T.
Wilkinson's CatalystRhCl(PPh

)

245–250 (dec)Very High. Standard for high-temp hydrogenation.[1][2]
Vaska's Complex (Ir)IrCl(CO)(PPh

)

215 (dec)High. Ir-C bond is stronger than Rh-C; less prone to decarbonylation.[1][2]
Crabtree's Catalyst[Ir(cod)(py)(PCy

)]PF

~150–175 (dec)Low. Deactivates/trimerizes easily; strictly for mild conditions.[1]
Rhodium(II) AcetateRh

(OAc)

~205Medium. Dimer structure; stable but sublimes/decomposes.[1]
Experimental Protocols for Thermal Characterization

For researchers verifying batch purity or stability, standard capillary melting points are insufficient due to potential oxidation or hygroscopicity at high temperatures.

Protocol A: Differential Scanning Calorimetry (DSC)

Recommended for precise determination of Onset Temperature (


1
  • Sample Prep: Weigh 2–5 mg of RhCl(CO)(PPh3)2 into an aluminum pan .

  • Sealing: Hermetically seal the pan using a crimper to prevent sublimation and protect the sensor from corrosive decomposition gases (e.g., liberated CO or Cl

    
    ).
    
  • Atmosphere: Purge the DSC cell with Dry Nitrogen (N

    
    )  at 50 mL/min. Do not use air/O
    
    
    as phosphines oxidize rapidly at high T.[2]
  • Ramp: Heat from 25 °C to 300 °C at a rate of 10 °C/min .

  • Analysis: Look for the endothermic melting peak immediately followed by (or overlapping with) an exothermic decomposition event.

Protocol B: Sealed Capillary Method (Visual)

For quick purity checks in a synthesis lab.[1]

  • Loading: Load the yellow powder into a glass capillary tube.

  • Inerting: If possible, perform loading in a glovebox. Alternatively, pack the tube and briefly flush with Argon before flame-sealing the top.[2]

  • Heating: Use a digital melting point apparatus. Ramp fast (10 °C/min) to 200 °C, then slow to 2 °C/min.

  • Endpoint: Record the temperature where the solid collapses into a dark liquid (224–227 °C).

Decision Logic & Workflow

The following diagrams illustrate the workflow for characterizing these catalysts and selecting the right one based on thermal requirements.

Figure 1: Thermal Characterization Workflow

ThermalAnalysisSampleRhCl(CO)(PPh3)2 SamplePrepHermetic Pan Sealing(N2 Atmosphere)Sample->PrepDSCDSC Analysis(10°C/min ramp)Prep->DSCResultThermogram AnalysisDSC->ResultEndoEndothermic Peak(Melting ~224°C)Result->EndoPhase ChangeExoExothermic Event(Decomp/Oxidation)Result->ExoChemical Breakdown

Caption: Workflow for distinguishing phase transition (melting) from chemical decomposition using DSC.

Figure 2: Catalyst Selection by Temperature

CatalystSelectionStartReaction Temperature RequirementLowTLow Temp (<100°C)Start->LowTMedTMedium Temp (100-160°C)Start->MedTHighTHigh Temp (>180°C)Start->HighTCrabtreeCrabtree's Catalyst(Active but fragile)LowT->CrabtreeHydrogenationRhCORhCl(CO)(PPh3)2(Stable, CO retention)MedT->RhCOHydroformylationWilkWilkinson's Catalyst(Most Thermally Robust)HighT->WilkDehydrogenation/High T

Caption: Selection logic based on thermal stability limits of Rh/Ir catalysts.

Implications for Catalysis[6][7][8][9]
  • Hydroformylation: RhCl(CO)(PPh3)2 is a precursor to the active hydride species. Its stability up to ~200 °C allows it to be used in continuous processes where distillation of the product (often >100 °C) is required without destroying the catalyst.

  • Decarbonylation: The complex is often a product of decarbonylation reactions using Wilkinson's catalyst. Its high stability means it acts as a thermodynamic sink, trapping the metal in an inactive form unless temperatures are raised high enough to force CO dissociation (often >200 °C, which matches its decomposition range).

References
  • Sigma-Aldrich. Bis(triphenylphosphine)rhodium(I) carbonyl chloride Product Specification. CAS 13938-94-8.[1][2] Link[1]

  • PubChem. Carbonylchlorobis(triphenylphosphine)rhodium(I).[1][5] Compound Summary. Link

  • Osborn, J. A., et al. (1966).[1] "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof." Journal of the Chemical Society A. (Comparison for Wilkinson's Catalyst).

  • Crabtree, R. H. (1979). "Iridium compounds in catalysis." Accounts of Chemical Research.
  • American Elements. Crabtree's Catalyst Product Data. Link[1]

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